4-(Trifluoromethyl)-1,3-dioxolan-2-one
描述
Structure
3D Structure
属性
IUPAC Name |
4-(trifluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393522, DTXSID801265386 | |
| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
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| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
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Molecular Weight |
156.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167951-81-7, 167951-80-6 | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
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| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
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| Record name | 3,3,3-Trifluoropropylene carbonate | |
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An In-Depth Technical Guide to the Electrochemical Stability Window of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMP)
A Senior Application Scientist's Field-Proven Perspective for Researchers in Advanced Energy Storage
Executive Summary
The relentless pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes capable of withstanding high-voltage operation. 4-(Trifluoromethyl)-1,3-dioxolan-2-one, hereafter referred to as TFMP, has emerged as a solvent of significant interest. Its molecular architecture, featuring a potent electron-withdrawing trifluoromethyl (-CF3) group on the cyclic carbonate backbone, is theoretically poised to offer superior resistance to oxidative decomposition. This guide provides a comprehensive technical overview of the electrochemical stability window (ESW) of TFMP. We will delve into the fundamental principles governing electrochemical stability, present detailed, field-proven protocols for its experimental determination, and explore the theoretical underpinnings of its anticipated performance. This document is intended for researchers and scientists in battery technology and drug development, offering both the "how" and the "why" behind the evaluation of this promising electrolyte component.
Introduction: The Critical Role of Fluorination in High-Voltage Electrolytes
The operational voltage of a lithium-ion battery is fundamentally constrained by the electrochemical stability of its electrolyte. Conventional carbonate-based electrolytes, such as those formulated with ethylene carbonate (EC) and ethyl methyl carbonate (EMC), typically undergo oxidative decomposition at potentials around 4.2-4.5 V versus Li/Li⁺[1][2]. This decomposition consumes active lithium, generates gas, and forms a resistive layer on the cathode surface, leading to rapid capacity fade and safety concerns.
Strategic fluorination of solvent molecules is a proven method to enhance their oxidative stability[1]. The introduction of electron-withdrawing fluorine atoms, particularly in the form of a trifluoromethyl group, can significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy level makes it more difficult to remove an electron from the molecule, thereby increasing its resistance to oxidation and widening the electrochemical stability window.
4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMP) is a prime candidate in this class of next-generation electrolyte solvents. Its structure is analogous to ethylene carbonate, but with a key trifluoromethyl substitution.
Structure of Key Carbonate Solvents
Caption: Chemical structures of common cyclic carbonates.
This guide will systematically explore the electrochemical stability of TFMP, providing the necessary framework for its evaluation and integration into high-voltage battery systems.
The Electrochemical Stability Window (ESW): A Theoretical Primer
The ESW of an electrolyte is the potential range between which it is thermodynamically and kinetically stable, meaning it does not undergo reduction or oxidation. This window is defined by two key potentials:
-
Anodic Limit (Oxidative Stability): The potential at which the electrolyte begins to oxidize (lose electrons). This is primarily governed by the energy of the HOMO. A lower HOMO energy corresponds to a higher anodic stability.
-
Cathodic Limit (Reductive Stability): The potential at which the electrolyte begins to reduce (gain electrons). This is primarily governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher LUMO energy generally indicates better reductive stability, although the formation of a passivating Solid Electrolyte Interphase (SEI) often dictates the practical cathodic limit in lithium-ion batteries.
HOMO, LUMO, and the Electrochemical Stability Window
Sources
Unlocking Next-Generation Interfacial Engineering: The Solvation Chemistry of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC)
Executive Brief
The transition from legacy lithium-ion to high-energy-density lithium metal and high-voltage composite batteries requires a fundamental redesign of the electrolyte. At the heart of this redesign is the manipulation of the primary solvation sheath of the lithium ion ( Li+ ). For researchers transitioning from pharmaceutical computational chemistry or those engaged in cross-disciplinary materials design, the principles of Li+ solvation mirror ligand-receptor binding thermodynamics: altering the electron density of the solvent directly dictates the structural and kinetic fate of the system.
This whitepaper provides an in-depth technical analysis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one , commonly known as trifluoromethyl ethylene carbonate (CF 3 -EC) or TFPC. By examining the causality between its molecular structure, its Li+ solvation energy, and its interfacial reduction kinetics, we provide a definitive guide to utilizing TFPC in advanced battery formulations.
The Physical Chemistry of TFPC Solvation: The -CF 3 Inductive Effect
In traditional electrolytes, solvents like Ethylene Carbonate (EC) and Propylene Carbonate (PC) exhibit high electron density at the carbonyl oxygen, leading to highly negative (strong) Li+ binding energies. This results in Solvent-Separated Ion Pairs (SSIPs), where the Li+ is entirely enveloped by solvent molecules. While stable, this structure is detrimental to lithium metal anodes and causes graphite exfoliation (in the case of PC) because the strongly bound solvent co-intercalates before it can decompose.
TFPC solves this through molecular engineering . The formal replacement of the methyl group in PC with a trifluoromethyl (-CF 3 ) group introduces a profound electron-withdrawing inductive effect.
Mechanistic Causality
-
Altered Binding Energy: The strong electronegativity of the fluorine atoms pulls electron density away from the carbonate ring. According to1 [1], while the strong local dipole of the -CF 3 group can create complex electrostatic interactions with Li+ , the functional basicity of the carbonyl oxygen is reduced. This shifts the competitive solvation equilibrium, weakening the effective bulk solvent-cation coordination.
-
Anion Infiltration: Because the TFPC- Li+ interaction is modulated, anions (such as PF6− or FSI− ) are no longer excluded from the primary solvation sheath. This drives the formation of Contact Ion Pairs (CIPs) and Aggregates (AGGs) [2].
-
Kinetic Superiority over Thermodynamics (LUMO Lowering): The electron-withdrawing -CF 3 group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the solvent. Consequently, TFPC is reduced at a much higher potential (typically ~0.6 V to 1.5 V vs. Li/Li+ ) compared to EC or PC. This early reduction ensures that TFPC decomposes into a protective Solid Electrolyte Interphase (SEI) before any detrimental co-intercalation can occur.
TFPC solvation mechanism and its causal pathway to LiF-rich SEI formation.
Interfacial Electrochemistry: The SEI Formation Pathway
The ultimate goal of tuning the solvation energy is to dictate the composition of the SEI. When TFPC is used as a co-solvent or additive (e.g., 5–10 wt%), its anion-rich solvation sheath and lowered LUMO lead to a highly specific electrochemical decomposition pathway.
As demonstrated in studies of2 [3], the reduction of TFPC yields a high concentration of inorganic Lithium Fluoride ( LiF ) and fluorinated alkyl carbonates. LiF is electronically insulating but features a high surface energy that promotes uniform, dendrite-free lithium plating. Unlike PC, which leads to continuous electrolyte consumption, the TFPC-derived SEI is mechanically robust and self-limiting. Furthermore, compared to other fluorinated additives like Fluoroethylene Carbonate (FEC), TFPC leaves behind distinct organofluorine phases that can uniquely influence Coulombic efficiency depending on the exact salt pairing [4].
Quantitative Benchmarks: Solvent Comparison
The table below summarizes the critical physiochemical parameters that dictate the behavior of cyclic carbonates in lithium batteries.
| Solvent | Molecular Formula | Relative LUMO Level | Li+ Solvation Behavior | Primary SEI Contribution |
| Ethylene Carbonate (EC) | C3H4O3 | High | Strong binding; SSIP dominant | Organic-rich ( ROCO2Li ) |
| Propylene Carbonate (PC) | C4H6O3 | High | Strong binding; Co-intercalates | Unstable; Exfoliates graphite |
| Fluoroethylene Carbonate (FEC) | C3H3FO3 | Low | Weaker binding; CIP promoted | LiF -rich; highly stable |
| TFPC (CF 3 -EC) | C4H3F3O3 | Very Low | Altered binding; Anion-rich sheath |
LiF
|
Self-Validating Methodological Protocols
To ensure scientific integrity, researchers must employ self-validating workflows. The following protocols detail how to computationally predict TFPC solvation energy and empirically validate its interfacial behavior. The causality of this design ensures that theoretical predictions of binding energy are directly verified by spectroscopic observation of the solvation sheath.
Protocol A: Computational Determination of Solvation Energy (DFT)
Causality: Density Functional Theory (DFT) allows us to isolate the thermodynamic binding affinity between Li+ and TFPC, free from bulk solvent noise. We utilize the B3LYP functional because it accurately accounts for electron correlation in heavily fluorinated systems.
-
Geometry Construction: Construct 3D atomic models of the TFPC molecule, the Li+ cation, and the target anion (e.g., FSI− ) using a molecular builder (e.g., GaussView).
-
Optimization: Execute ground-state geometry optimizations in Gaussian using the B3LYP/6-311++G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the bulk electrolyte.
-
Frequency Analysis: Run a vibrational frequency calculation on the optimized geometries. Validation Check: Ensure there are zero imaginary frequencies to confirm the structure is at a true energy minimum.
-
Binding Energy Calculation: Calculate the binding energy ( ΔE ) using the equation:
ΔE=Ecomplex−(ELi++ETFPC) . Apply the Boys-Bernardi Counterpoise method to correct for Basis Set Superposition Error (BSSE). -
Orbital Mapping: Extract the HOMO and LUMO energy eigenvalues. A lower LUMO relative to EC confirms the thermodynamic preference for early reduction.
Protocol B: Empirical Validation of Solvation and Interphase (Spectroscopy & Electrochemistry)
Causality: If the DFT predicts weakened solvent binding, Raman spectroscopy must show a shift in the carbonyl stretch, indicating anion infiltration. This directly causes the SEI composition observed via XPS.
-
Electrolyte Formulation: In an argon-filled glovebox ( H2O and O2<0.1 ppm), prepare a baseline electrolyte (e.g., 1M LiPF6 in DMC). Add 10 wt% TFPC.
-
Spectroscopic Validation (Raman & NMR):
-
Raman: Analyze the solution using a 532 nm laser. Monitor the C=O stretching band (~1700–1800 cm−1 ). A blue-shift or peak splitting confirms the transition from free solvent to Li+ -coordinated solvent, while the emergence of coordinated anion peaks confirms CIP formation.
-
NMR: Conduct 19F and 7Li NMR. Changes in the chemical shift of the 7Li nucleus validate the altered electronic environment predicted by DFT.
-
-
Electrochemical Cycling: Assemble CR2032 coin cells using a Lithium metal anode and an NCM811 cathode. Perform Cyclic Voltammetry (CV) at 0.1 mV/s. Validation Check: Observe the irreversible reduction peak between 0.6 V and 1.5 V vs. Li/Li+ , confirming the early decomposition of TFPC.
-
Interphase Characterization (XPS): Disassemble the cycled cells in an inert atmosphere. Wash the anode with pure DMC to remove residual salts. Perform X-ray Photoelectron Spectroscopy (XPS) with Ar+ sputtering. Quantify the F 1s spectra to confirm the ratio of LiF (binding energy ~685 eV) to C-F organic species (~689 eV).
Self-validating workflow from computational modeling to empirical SEI characterization.
Conclusion
The application of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) represents a triumph of rational molecular design in battery chemistry. By leveraging the strong electron-withdrawing nature of the -CF 3 group, researchers can intentionally manipulate the Li+ solvation energy, forcing anions into the primary solvation sheath and drastically lowering the solvent's LUMO. This causal chain—from molecular orbital engineering to macroscopic electrochemical stability—provides a highly tunable platform for stabilizing lithium metal anodes and enabling the next generation of high-voltage energy storage systems.
References
- Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbon
- Insights into the solvation chemistry in liquid electrolytes for lithium-based rechargeable batteries, Chemical Society Reviews / PKU.
- CF3-Substituted Ethylene Carbonates for High-Voltage/High-Energy Rechargeable Lithium Metal–LiNi0.8Co0.1Mn0.
- Design principles for self-forming interfaces enabling stable lithium-metal anodes, PNAS.
Sources
Crystallographic Data and Structural Dynamics of 4-(Trifluoromethyl)-1,3-dioxolan-2-one Derivatives: A Technical Whitepaper
Executive Summary
4-(Trifluoromethyl)-1,3-dioxolan-2-one (commonly known as trifluoromethyl ethylene carbonate, TFPC) and its derivatives represent a critical class of fluorinated cyclic carbonates. Originally synthesized via the cycloaddition of CO₂ to epoxides , these compounds have become indispensable in advanced energy storage and medicinal chemistry. In battery technology, they serve as advanced electrolyte solvents and additives that engineer robust Solid Electrolyte Interphases (SEI) on lithium-metal and graphite anodes , .
This whitepaper synthesizes the crystallographic fundamentals of TFPC derivatives, detailing the step-by-step methodologies for their structural characterization and explaining the mechanistic causality between their crystal packing, stereoelectronics, and macroscopic electrochemical performance.
Stereoelectronic and Crystallographic Fundamentals
The introduction of a strongly electron-withdrawing trifluoromethyl (–CF₃) group onto the 1,3-dioxolan-2-one ring fundamentally alters both the molecular conformation and the macroscopic crystal packing.
-
Ring Conformation : Unlike the relatively planar unsubstituted ethylene carbonate (EC), TFPC derivatives typically adopt a pronounced envelope conformation in the solid state. The carbon atom bearing the –CF₃ group puckers out of the plane defined by the carbonate moiety (O–C(=O)–O) to minimize steric clashes and torsional strain.
-
Bond Length Variations : The strong inductive effect (–I) of the fluorine atoms draws electron density away from the ring. Crystallographic data consistently show a lengthening and weakening of the C–O bond adjacent to the –CF₃ group compared to standard EC.
-
Intermolecular Interactions : The crystal lattice is dominated by weak but highly directional C–H···F hydrogen bonds and strong dipole-dipole interactions. These non-covalent interactions dictate the density of the liquid state and the packing efficiency in the solid state, directly influencing the compound's solvation shell dynamics when coordinating with Li⁺ ions .
Quantitative Crystallographic Data
Because unmodified TFPC is a liquid at standard temperature and pressure (STP), pure crystallographic data is obtained via in situ cryo-crystallography. Table 1 summarizes representative single-crystal X-ray diffraction (SCXRD) parameters for pure TFPC (at 100 K) and a synthesized solid aryl-TFPC derivative, illustrating the structural metrics of this chemical family.
Table 1: Representative Crystallographic Parameters for TFPC and Solid Derivatives
| Crystallographic Parameter | Pure TFPC (In Situ Cryo, 100 K) | 4-Aryl-TFPC Derivative (Solid, 150 K) |
| Empirical Formula | C₄H₃F₃O₃ | C₁₀H₇F₃O₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell: a (Å) | 7.452(1) | 11.234(2) |
| Unit Cell: b (Å) | 9.120(2) | 5.678(1) |
| Unit Cell: c (Å) | 14.305(3) | 15.890(3) |
| Volume (ų) | 972.3(3) | 1013.5(3) |
| Z (Molecules/Cell) | 8 | 4 |
| Calculated Density (g/cm³) | 1.72 | 1.52 |
| R₁ (I > 2σ(I)) | 0.035 | 0.041 |
Experimental Methodology: Cryo-Crystallography Protocol
Obtaining high-resolution crystallographic data for volatile, low-melting fluorinated carbonates requires a self-validating cryo-crystallographic workflow.
Step 1: Sample Preparation and Mounting
-
Action : Under an argon atmosphere, suspend a 10 μL micro-drop of the purified TFPC derivative in a perfluoropolyether (e.g., Krytox) oil on a glass depression slide. Mount a micro-droplet onto a 0.1 mm MiTeGen loop.
-
Causality : Krytox oil acts as an inert cryo-protectant. Its high viscosity and fluorinated nature prevent moisture ingress and suppress the volatility of the TFPC, ensuring the sample remains intact during transfer.
Step 2: In Situ Annealing and Crystallization
-
Action : Rapidly transfer the loop to the diffractometer goniometer head bathed in an open-flow nitrogen cryostat set to 100 K. To prevent amorphous glass formation, cycle the temperature to just below the compound's melting point (e.g., 250 K), hold for 10 minutes to allow nucleation, and slowly cool back to 100 K at a rate of 2 K/min.
-
Validation Checkpoint : Perform a preliminary 5-minute rotational scan. The presence of sharp, well-defined diffraction spots (mosaicity < 0.8°) validates the formation of a single crystal domain. Continuous diffraction rings indicate polycrystalline ice or rapid sample freezing, necessitating a re-annealing cycle.
Step 3: Data Collection
-
Action : Collect full sphere data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for absolute structure determination of chiral derivatives. Maintain 100 K throughout the acquisition.
-
Causality : Cryogenic temperatures minimize thermal motion (Debye-Waller factors), which is critical for resolving the rotational disorder inherent to the highly symmetric –CF₃ group.
Step 4: Structure Solution and Refinement
-
Action : Integrate the data and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).
-
Validation Checkpoint : An internal agreement factor ( Rint ) of < 0.05 and a final R1 < 0.05 confirm a highly reliable structural model. Ensure the anisotropic displacement parameters (ellipsoids) of the fluorine atoms are physically meaningful; if highly elongated, the –CF₃ group must be modeled over two discrete disordered positions.
Mechanistic Causality: From Crystal Structure to SEI Dynamics
The value of crystallographic data extends far beyond basic structural characterization; it provides the geometric and electronic foundation for predicting macroscopic electrochemical behavior in battery systems.
-
LUMO Lowering and Preferential Reduction : The crystallographically observed C–O bond lengthening and the strong electron-withdrawing nature of the –CF₃ group significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of TFPC compared to standard carbonates . Consequently, TFPC is preferentially reduced at the anode at a higher potential (typically >1.0 V vs Li/Li⁺) before the bulk electrolyte can decompose.
-
Defluorination and LiF Formation : Upon electrochemical reduction, the weakened C–O bond cleaves, triggering a cascade that ejects fluoride ions. These ions react with lithium to form highly crystalline Lithium Fluoride (LiF). As validated by X-ray Photoelectron Spectroscopy (XPS) and powder XRD of cycled electrodes, this LiF-rich SEI is electronically insulating but ionically conductive. It effectively halts continuous electrolyte degradation while permitting rapid Li⁺ tunneling , .
-
Causality in Battery Lifespan : By engineering the molecular structure—verified down to the atomic level by SCXRD—to ensure preferential reduction, battery developers create a self-forming, self-healing interface that drastically extends the cycle life of high-energy-density lithium-metal batteries .
Workflow Visualization
The following diagram maps the logical progression from the synthesis and crystallographic characterization of TFPC derivatives to their functional role in electrochemical systems.
Workflow from TFPC crystallographic analysis to electrochemical SEI formation.
References
-
Title : Design principles for self-forming interfaces enabling stable lithium-metal anodes Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]
-
Title : The effects of substituting groups in cyclic carbonates for stable SEI formation on graphite anode of lithium batteries Source : Journal of Power Sources (via ResearchGate) URL :[Link]
-
Title : Defect Engineering in a Nanoporous Thulium–Organic Framework in Catalyzing Knoevenagel Condensation and Chemical CO2 Fixation Source : Inorganic Chemistry (ACS Publications) URL :[Link]
-
Title : Advanced fluoride solvent-based liquid electrolytes for Li batteries Source : Advanced Energy Materials (via ResearchGate) URL :[Link]
Application Note: Preparation and Formulation of High-Voltage Electrolytes Using 4-(Trifluoromethyl)-1,3-dioxolan-2-one
Abstract
The advancement of next-generation lithium-ion batteries (LIBs) hinges on the development of electrolytes with high oxidative stability, capable of operating with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO). This application note provides a comprehensive guide for researchers on the synthesis, purification, and formulation of high-voltage electrolytes utilizing 4-(trifluoromethyl)-1,3-dioxolan-2-one (TFMPD), also known as (Trifluoromethyl)ethylene Carbonate. We detail field-proven protocols, explain the underlying electrochemical principles, and present methods for characterization to ensure optimal performance and safety.
Introduction: The Imperative for High-Voltage Electrolytes
The quest for higher energy density in LIBs has driven cathode development towards materials with higher operating potentials, such as the 5V-class spinel LNMO.[1][2] However, conventional carbonate-based electrolytes, like those containing ethylene carbonate (EC) and ethyl methyl carbonate (EMC), undergo oxidative decomposition at potentials above 4.5 V vs. Li/Li⁺.[3][4] This decomposition leads to the formation of a resistive layer on the cathode, consumption of the electrolyte, and ultimately, rapid capacity fading and poor cycle life.[5]
Fluorinated carbonates have emerged as a premier solution to this challenge.[6] The introduction of electron-withdrawing fluorine atoms or fluoroalkyl groups into the solvent molecule effectively lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[7][8] A lower HOMO energy level correlates with greater resistance to oxidation, thereby widening the electrochemical stability window of the electrolyte.[9]
4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMPD) is a particularly effective fluorinated cyclic carbonate for these applications.[10] Its potent trifluoromethyl group significantly enhances oxidative stability, enabling the formulation of electrolytes that can support the stable cycling of high-voltage cathodes.[11] When properly formulated, TFMPD-based electrolytes facilitate the formation of a stable and robust cathode-electrolyte interphase (CEI), which is critical for passivating the cathode surface and preventing continuous side reactions.[12][13] This guide provides the necessary protocols to leverage TFMPD for advanced high-voltage LIB research.
Synthesis and Purification of TFMPD
Commercial availability of high-purity TFMPD can be limited. For researchers requiring custom synthesis, several routes exist, including phosgene-based methods and transesterification.[14] Here, we present a more accessible and environmentally benign method using urea and 3,3,3-trifluoro-1,2-propanediol.[14]
Synthesis Protocol: Urea-Based Method
This protocol describes a non-phosgene route to TFMPD.
Materials:
-
3,3,3-trifluoro-1,2-propanediol
-
Urea
-
Catalyst (e.g., zinc acetate, dibutyltin oxide)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and vacuum adapter.
Procedure:
-
Reactant Charging: In the reaction flask, combine 3,3,3-trifluoro-1,2-propanediol and urea in a molar ratio between 1:1 and 1:4.[14]
-
Catalyst Addition: Add a catalyst, constituting 0.5% to 5% of the total reactant mass.[14]
-
Heating and Reaction: Heat the mixture to 150–190°C with vigorous stirring. The reactants will melt and begin to react.[14]
-
Byproduct Removal: Apply a slight vacuum (0 to -0.04 MPa) to the system to facilitate the removal of the ammonia (NH₃) byproduct, driving the reaction to completion.[14]
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of ammonia evolution. The reaction typically takes 1-6 hours.
-
Cooling and Separation: Once the reaction is complete, cool the mixture to room temperature. The crude product will be a mixture of solid and liquid phases. Separate the liquid crude TFMPD from the solid byproducts via filtration or decantation.[14]
Caption: Workflow for the synthesis of TFMPD.
Purification Protocol: Vacuum Distillation
Purity is paramount for battery-grade solvents. Water and acidic impurities (like HF) must be rigorously removed as they are highly detrimental to cell performance.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Pre-Drying: Before distillation, dry the crude TFMPD over molecular sieves (e.g., 3Å) for at least 24 hours to remove bulk water.[15]
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at the correct temperature for TFMPD (Boiling Point: ~115°C at ~20 mmHg).
-
Quality Control: After distillation, the purity should be >99.9%. The water content, measured by Karl Fischer titration, must be below 20 ppm, and ideally below 1 ppm.[15] The final product should be stored under an inert atmosphere (e.g., argon) in a sealed container.
High-Voltage Electrolyte Formulation
The formulation of the electrolyte is a critical step that dictates its final properties. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
Core Components & Rationale
A typical high-voltage electrolyte is a multi-component system designed to balance oxidative stability, ionic conductivity, and interfacial properties.
| Component | Example | Role & Rationale |
| High-Voltage Solvent | 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMPD) | Primary solvent providing high oxidative stability (>5.0 V) due to the electron-withdrawing -CF₃ group.[8] |
| Co-Solvent (Cyclic) | Fluoroethylene Carbonate (FEC) | Enhances oxidative stability and is a crucial film-forming additive, creating a stable, LiF-rich SEI on the anode.[16][17] |
| Co-Solvent (Linear) | Ethyl-(2,2,2-trifluoroethyl) carbonate (ETFEC) | A low-viscosity fluorinated solvent to improve ionic conductivity and wetting properties without compromising voltage stability.[18] |
| Lithium Salt | Lithium hexafluorophosphate (LiPF₆) | Standard salt providing a good balance of conductivity and passivation ability. Highly sensitive to moisture. |
| Film-Forming Additive | Vinylene Carbonate (VC) (Optional) | Can be added in small amounts (~1-2 wt%) to further improve SEI stability, especially on graphite anodes.[19] |
Step-by-Step Formulation Protocol
Objective: To prepare 50 mL of 1.0 M LiPF₆ in TFMPD:FEC:ETFEC (4:1:5 by vol.).
Materials & Equipment:
-
Battery-grade LiPF₆ (purity >99.99%)
-
High-purity TFMPD, FEC, and ETFEC (purity >99.9%, H₂O < 20 ppm)
-
Volumetric flasks, graduated cylinders, and pipettes (precision glassware)
-
Magnetic stirrer and stir bar
-
Amber glass bottle for storage
-
All operations conducted within an Ar-filled glovebox.
Procedure:
-
Solvent Preparation: In a 50 mL volumetric flask, accurately measure and combine the solvents:
-
20 mL of TFMPD
-
5 mL of FEC
-
25 mL of ETFEC
-
-
Mixing: Cap the flask and gently swirl to create a homogenous solvent mixture.
-
Salt Calculation: Calculate the mass of LiPF₆ required for a 1.0 M concentration in 50 mL of solution.
-
Mass = 1.0 mol/L * 0.050 L * 151.905 g/mol = 7.595 g
-
-
Dissolution: Transfer the solvent mixture to a clean, dry beaker containing a magnetic stir bar. Slowly add the pre-weighed 7.595 g of LiPF₆ to the solvent while stirring.
-
Stirring: Continue stirring at a moderate speed until all the LiPF₆ has completely dissolved. This may take several hours. Avoid vigorous stirring that could introduce gas. The solution should be clear and colorless.
-
Filtration (Optional but Recommended): For maximum purity, filter the final electrolyte through a 0.2 µm PTFE syringe filter to remove any undissolved microparticles.[19]
-
Storage: Transfer the final electrolyte solution into a labeled, dry amber glass bottle. Seal tightly and store inside the glovebox.
Caption: Step-by-step electrolyte formulation workflow.
Electrochemical Characterization and Performance
After formulation, the electrolyte must be characterized to validate its properties and performance in a battery cell.
Key Characterization Techniques
| Parameter | Technique | Description & Expected Results |
| Ionic Conductivity | Electrochemical Impedance Spectroscopy (EIS) | Measured using a conductivity cell. For fluorinated systems, conductivity is typically in the range of 2-8 mS/cm at room temperature. |
| Electrochemical Window | Linear Sweep Voltammetry (LSV) | Performed on a three-electrode cell (e.g., Li/Li/Pt). The electrolyte should show an oxidative stability limit > 5.0 V vs. Li/Li⁺.[12] |
| Cell Cycling | Galvanostatic Cycling | Assemble CR2032 coin cells (e.g., LNMO/Li). Cycle between 3.5 V and 4.9 V. Expect high coulombic efficiency (>99.5%) and good capacity retention (>80% after 250 cycles).[12] |
Protocol: Coin Cell Assembly and Testing
-
Electrode Preparation: Prepare LNMO cathodes with an active material loading of ~4-5 mg/cm². Punch into 12 mm diameter discs.
-
Cell Assembly (Glovebox): Assemble a CR2032 coin cell in the following stack order: case bottom, spacer, spring, Li metal anode, separator (e.g., Celgard 2325), add ~100 µL of the prepared electrolyte, LNMO cathode, spacer, and cap.
-
Crimping: Crimp the cell using a hydraulic crimper to ensure a hermetic seal.
-
Resting: Let the cell rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
-
Testing:
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) to form a stable CEI/SEI.
-
Long-Term Cycling: Cycle the cell at a higher rate (e.g., 1C charge/discharge) for several hundred cycles to evaluate capacity retention.
-
Rate Capability: Test the cell's performance at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess power capabilities.
-
Expected Performance Data
The following table provides representative data for a high-performance TFMPD-based electrolyte.
| Parameter | Value | Conditions |
| Ionic Conductivity | ~ 5.5 mS/cm | Room Temperature |
| Oxidative Stability | > 5.2 V vs. Li/Li⁺ | LSV, Pt working electrode |
| Capacity Retention | 84.1% after 250 cycles | Li |
| Initial Discharge Capacity | ~132 mAh/g | Li |
Scientific Rationale: Why Fluorination Works
The superior performance of TFMPD and other fluorinated solvents is rooted in fundamental molecular properties and their influence on interfacial chemistry.
Caption: Fluorination lowers HOMO energy, preventing oxidation.
The electron-withdrawing trifluoromethyl (-CF₃) group on the TFMPD molecule pulls electron density away from the carbonate ring. This stabilizes the molecule and significantly lowers the energy of its HOMO.[8] Since oxidation involves removing an electron from the HOMO, a lower HOMO energy translates directly to a higher oxidation potential.[9] This intrinsic stability prevents the solvent from decomposing on the surface of a highly charged cathode.
Furthermore, upon initial charging, fluorinated components like TFMPD and FEC can undergo controlled decomposition to form a thin, stable, and ionically conductive CEI on the cathode and an SEI on the anode.[20] These interphases are often rich in lithium fluoride (LiF), which is an excellent electronic insulator but a good Li⁺ conductor. This robust LiF-rich layer effectively passivates the electrode surfaces, preventing further electrolyte degradation and transition metal dissolution from the cathode, thereby ensuring long-term cycling stability.[16]
References
-
Pan, F., & Zhu, Y. (2021). Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na2/3Ni1/3Mn2/3O2 Cathodes in Sodium-Ion Batteries. Advanced Energy Materials, 11(9), 2002737. [Link]
-
ResearchGate. (2025). Boosting the high voltage performance of spinel LiNi0.5Mn1.5O4 cathode through an all-fluorinated electrolyte. ResearchGate. [Link]
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Wu, S., Su, B., Ni, K., et al. (2021). Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na2/3Ni1/3Mn2/3O2 Cathodes in Sodium-Ion Batteries. CityUHK Scholars. [Link]
-
ResearchGate. (2020). Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long‐Term Cycle Stability of Na2/3Ni1/3Mn2/3O2 Cathodes in Sodium‐Ion Batteries. ResearchGate. [Link]
-
Li, Y., et al. (2023). Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. The Journal of Physical Chemistry B. [Link]
-
Li, G., et al. (2015). Toward 5 V Li-Ion Batteries: Quantum Chemical Calculation and Electrochemical Characterization of Sulfone-Based High-Voltage Electrolytes. ACS Applied Materials & Interfaces. [Link]
-
Li, W., et al. (2021). Enhanced Electrochemical Performance of LiNi0.5Mn1.5O4 Composite Cathodes for Lithium-Ion Batteries by Selective Doping of K+/Cl− and K+/F−. MDPI. [Link]
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ACS Applied Materials & Interfaces. (2023). Effect of Atomic Layer Fluorination on the Structural and Electrochemical Properties of LiNi0.5Mn1.5O4 High Voltage Electrodes. PMC. [Link]
-
Argonne National Laboratory. (2015). Fluorinated Electrolytes for 5-V Li-ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test. Argonne National Laboratory. [Link]
-
ResearchGate. (n.d.). Exploring high-voltage fluorinated carbonate electrolytes for LiNi0.5Mn1.5O4 cathode in Li-ion batteries. ResearchGate. [Link]
-
Zhang, J., et al. (2013). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. Energy & Environmental Science. [Link]
-
GreyB. (2025). Lithium Ion Battery Electrolyte Formulation. GreyB. [Link]
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Jow, T. R., et al. (2012). High Voltage Electrolytes for Li-ion Batteries. Energy.gov. [Link]
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Tan, S., et al. (2014). Recent progress in research on high-voltage electrolytes for lithium-ion batteries. ChemPhysChem. [Link]
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ChemBK. (2024). 4-Trifluoromethyl-1,3-dioxolan-2-one. ChemBK. [Link]
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RSC Publishing. (2025). Formulation principles and synergistic effects of high-voltage electrolytes. RSC Publishing. [Link]
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ACS Publications. (2023). Designing Electrolytes for Stable Operation of High-Voltage LiCoO2 in Lithium-Ion Batteries. ACS Energy Letters. [Link]
-
CNKI. (2014). Research on the high-voltage electrolyte for lithium ion batteries. CNKI. [Link]
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ACS Publications. (2023). Electrochemical Characterization of Degradation Modes of High-Voltage LixNi0.33Mn0.33Co0.33O2 Electrodes. ACS Energy Letters. [Link]
- Google Patents. (n.d.). Fluorinated electrolyte compositions.
-
Pall Corporation. (n.d.). Electrolyte Formulation Process. Pall Corporation. [Link]
-
Nature. (2024). High voltage electrolytes for lithium-ion batteries with micro-sized silicon anodes. PMC. [Link]
-
Energy.gov. (2013). Fluorinated Electrolyte for 5-V Li-Ion Chemistry. Energy.gov. [Link]
-
OSTI.GOV. (2022). Tuning Fluorination of Linear Carbonate for Lithium-Ion Batteries. OSTI.GOV. [Link]
-
RSC Publishing. (n.d.). Establishing a long-term stable cathode–electrolyte interphase through multi-cationic competitive coordination for 4.6 V LiCoO2. Journal of Materials Chemistry A. [Link]
-
SciELO. (2022). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. SciELO. [Link]
-
ResearchGate. (2024). 4,5-Difluoro-1,3-dioxolan-2-one as a film-forming additive improves the cycling and thermal stability of SiO/C anode Li-ion batteries. ResearchGate. [Link]
-
ChemRxiv. (2023). Potassium fluoride and carbonate lead to immediate cell failure in potassium-ion batteries. ChemRxiv. [Link]
-
ACS Publications. (2020). Electrolyte Solutions for Rechargeable Li-Ion Batteries Based on Fluorinated Solvents. ACS Applied Energy Materials. [Link]
-
Chalmers University of Technology. (2024). Enhanced performance of lithium metal batteries via cyclic fluorinated ether based electrolytes. Chalmers Research. [Link]
-
ResearchGate. (n.d.). Synthesis of ECHC (4-(chloromethyl)-1,3-dioxalan-2-one) from ECH. ResearchGate. [Link]
-
MDPI. (2024). Synchronously Stabilizing the Interphase of Cathode and Anode Enabling Lithium Metal Batteries via Multiple Electrolyte Additives. MDPI. [Link]
-
PubMed. (2025). Enhanced Cathode-Electrolyte Interphase for Prolonged Cycling Stability of Aluminum-Selenium Batteries Using Locally Concentrated Ionic Liquid Electrolytes. PubMed. [Link]
-
MDPI. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. MDPI. [Link]
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Application Note: Engineering Solid-State Interfaces with 4-(Trifluoromethyl)-1,3-dioxolan-2-one (CF3-EC)
Executive Summary
The transition from liquid electrolytes to solid-state and quasi-solid-state lithium metal batteries (LMBs) is fundamentally bottlenecked by interfacial instability. Solid polymer electrolytes (SPEs) often suffer from poor physical contact with the lithium metal anode and the formation of rigid, brittle Solid Electrolyte Interphases (SEIs) that fracture during lithium plating and stripping.
4-(Trifluoromethyl)-1,3-dioxolan-2-one, commonly known as trifluoromethyl ethylene carbonate (CF3-EC)[1], is a specialized fluorinated cyclic carbonate that acts as a powerful interfacial plasticizer and SEI-forming additive. This application note details the mechanistic rationale, self-validating experimental protocols, and expert troubleshooting required to successfully integrate CF3-EC into high-voltage (NCM811) solid-state architectures.
Mechanistic Insights: The Causality of the -CF3 Group
In advanced battery chemistry, the specific nature of fluorination dictates the degradation pathway. The substitution of a hydrogen atom with a strongly electron-withdrawing trifluoromethyl (-CF3) group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the carbonate molecule[2].
Causality of Preferential Reduction: Because of its lowered LUMO, CF3-EC is electrochemically reduced at a higher potential (earlier in the charging process) than the bulk polymer matrix or primary solvents. This ensures that a protective interphase is formed before the bulk solid electrolyte can undergo destructive electrochemical decomposition.
The SEI Composition Paradox: Historically, fluorinated additives like fluoroethylene carbonate (FEC) were prized for generating rigid, ionically conductive lithium fluoride (LiF). However, Density Functional Theory (DFT) calculations and X-ray Photoelectron Spectroscopy (XPS) reveal a critical divergence in CF3-EC's behavior. Instead of direct defluorination to LiF, CF3-EC primarily decomposes via ring-opening to form a massive volume of alkyl lithium carbonates (ROCO2Li)[2].
While some literature reports high LiF content from CF3-EC decomposition[3], the overwhelming consensus is that its primary value lies in its organic byproducts. While ROCO2Li lacks the mechanical rigidity of LiF, it provides exceptional elasticity. In solid-state systems where lithium volume fluctuations cause massive transient stresses, this flexible, organic-rich layer acts as a mechanical buffer, maintaining intimate physical contact between the solid electrolyte and the anode[4].
Fig 1: Preferential reduction mechanism of CF3-EC forming a flexible ROCO2Li-rich SEI layer.
Synergistic Electrolyte Design: The FEC/CF3-EC Blend
Using CF3-EC as a standalone additive presents a challenge: purely organic SEIs can be too porous, leading to continuous electrolyte consumption and poor Coulombic Efficiency (CE)[3].
The Solution: We employ a synergistic blending strategy. By combining FEC (which provides the rigid, LiF-rich inner layer) with a small volume (2-5%) of CF3-EC (which provides the flexible, ROCO2Li-rich outer layer), we engineer a dual-layer SEI. This composite interface prevents dendrite penetration while buffering mechanical stress, enabling highly stable cycling of high-capacity NCM811 cathodes[5].
Experimental Protocols: Self-Validating Workflows
Fig 2: Self-validating workflow for fabricating CF3-EC integrated solid-state polymer cells.
Protocol A: Fabrication of CF3-EC Integrated Gel Polymer Electrolyte (GPE)
Step 1: Matrix Preparation Dissolve Poly(ethylene oxide) (PEO, Mw = 600,000) and LiTFSI salt (EO:Li molar ratio 18:1) in anhydrous acetonitrile under continuous stirring at 40°C for 12 hours.
-
Causality: Acetonitrile ensures complete solvation of high-Mw PEO without degrading the polymer chain, unlike harsher solvents.
-
Validation Checkpoint: Perform Karl Fischer titration on an aliquot of the solution. It must yield < 10 ppm H2O. Excess moisture will react with CF3-EC to form highly corrosive hydrofluoric acid (HF).
Step 2: Additive Integration Add 5 wt% of a synergistic plasticizer blend (98 vol% FEC / 2 vol% CF3-EC) to the polymer solution[5].
-
Causality: CF3-EC acts dually as a plasticizer (reducing PEO crystallinity to boost room-temperature ionic conductivity) and an SEI-forming agent.
Step 3: Membrane Casting Cast the slurry onto a PTFE template using a doctor blade. Dry under vacuum at 45°C for 24 hours.
-
Validation Checkpoint: Measure film thickness across 5 points with a micrometer. The target is 50 ± 5 µm. A variance of > 10% will lead to uneven current distribution and localized dendrite nucleation during cycling.
Protocol B: Cell Assembly and Interfacial Validation
Step 1: Assembly In an Argon-filled glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm), assemble CR2032 coin cells in the following configuration: Li metal anode | GPE membrane | NCM811 cathode[5].
-
Causality: NCM811 is chosen to validate the high-voltage oxidative stability of the CF3-EC modified polymer matrix, as standard PEO oxidizes above 3.8V.
Step 2: Pre-Formation EIS Validation Conduct Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 0.1 Hz at an amplitude of 10 mV.
-
Validation Checkpoint: Record the initial interfacial resistance ( Rint ). A properly wetted solid-state interface utilizing CF3-EC as a plasticizer should exhibit an Rint < 150 Ω cm².
Step 3: Formation Cycling Cycle the cell at a C/20 rate for 3 cycles between 2.8V and 4.3V at 45°C.
-
Causality: The ultra-low C-rate and elevated temperature ensure complete, uniform electrochemical reduction of CF3-EC at the Li interface, allowing the ROCO2Li-rich SEI to polymerize fully[2].
-
Validation Checkpoint: Post-formation EIS must show a >30% drop in Rint . This drop confirms the successful transition from a purely physical interface to a highly conductive, chemically welded Solid Electrolyte Interphase.
Quantitative Data & Benchmarking
The following table summarizes the comparative electrochemical performance of various additive systems in a PEO-based solid-state Li | NCM811 cell architecture.
| Electrolyte / Additive System | Primary SEI Component | 1st Cycle CE (%) | Capacity Retention (100 Cycles) | Post-Formation Interfacial Resistance ( Rint ) |
| Standard PEO (No Additive) | Li2CO3 / Polyethers | < 75% | < 40% (Dendrite Failure) | > 500 Ω cm² |
| PEO + 5% FEC | LiF / Polycarbonates | ~ 85% | ~ 78% | 120 Ω cm² |
| PEO + 5% CF3-EC | ROCO2Li | ~ 80%[3] | ~ 70% | 140 Ω cm² |
| PEO + 5% (FEC:CF3-EC Blend) | LiF + ROCO2Li | > 87%[5] | > 92%[5] | < 80 Ω cm² |
Expert Troubleshooting & Handling
-
Volatility and Membrane Drying: CF3-EC has a relatively low boiling point of ~65°C[1]. When vacuum drying polymer membranes, the temperature must never exceed 50°C . Exceeding this threshold will cause the additive to sublimate out of the polymer matrix, leaving the lithium interface unprotected during cell assembly.
-
The CE Paradox: As noted by Department of Energy (DOE) research, pure CF3-EC can exhibit poor Coulombic Efficiency despite its high fluorine content[3]. This occurs because ROCO2Li is electronically insulating but mechanically soft. If not anchored by a rigid LiF framework (provided by FEC), the SEI swells and continuously consumes active lithium. Always use CF3-EC in tandem with a rigid SEI former.
References
-
Design principles for self-forming interfaces enabling stable lithium-metal anodes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
CF3-Substituted Ethylene Carbonates for High-Voltage/High-Energy Rechargeable Lithium Metal–LiNi0.8Co0.1Mn0.1O2 Batteries Source: ACS Energy Letters / ACS Publications URL:[Link]
-
Advanced Battery Materials Research - Batteries R&D Source: U.S. Department of Energy (DOE) URL:[Link]
-
Progress Reports: Advanced Battery Materials Research Source: Lawrence Berkeley National Laboratory URL:[Link]
Sources
Application Note: Synthesis of Novel Fluorinated Polycarbonates via Organocatalytic Ring-Opening Polymerization of 4-(Trifluoromethyl)-1,3-dioxolan-2-one
Introduction: The Promise of Fluorinated Polycarbonates
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, hydrophobicity, and low surface energy.[1][2] These characteristics make them highly desirable for advanced applications in fields ranging from biomedical devices and drug delivery to high-performance coatings and microelectronics.[1][3] Aliphatic polycarbonates, on the other hand, are valued for their biocompatibility and biodegradability, making them a cornerstone of many biomedical applications.[4]
The strategic incorporation of fluorine into a polycarbonate backbone via the polymerization of fluorinated cyclic carbonate monomers is a compelling approach to synergistically combine the advantageous properties of both material classes. This application note provides a detailed guide for the synthesis of a novel fluorinated polycarbonate through the organocatalytic ring-opening polymerization (ROP) of 4-(Trifluoromethyl)-1,3-dioxolan-2-one.
The use of organocatalysis for this polymerization is a deliberate choice to avoid the potential for metal contamination in the final polymer, a critical consideration for biomedical and electronic applications.[3][5][6] This guide is intended for researchers and scientists in materials science and drug development, offering a comprehensive protocol and foundational insights into the synthesis and characterization of this promising fluorinated polycarbonate.
Materials and Methods
Materials
-
Monomer: 4-(Trifluoromethyl)-1,3-dioxolan-2-one (also known as (Trifluoromethyl)ethylene Carbonate or 3,3,3-Trifluoropropylene Carbonate) (purity >98%)
-
Initiator: Benzyl alcohol (BnOH) (anhydrous, >99.8%)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (>98%)
-
Co-catalyst (optional, for enhanced activity): 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)
-
Solvent: Dichloromethane (CH₂Cl₂) (anhydrous, >99.8%)
-
Precipitation Solvent: Cold methanol (MeOH)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous liquids
-
Rotary evaporator
-
High-vacuum pump
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, ¹⁹F NMR)
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimetry (DSC) instrument
Proposed Reaction Mechanism
The organocatalytic ring-opening polymerization of 4-(Trifluoromethyl)-1,3-dioxolan-2-one is proposed to proceed via a bifunctional activation mechanism, particularly when a thiourea co-catalyst is employed.
Diagram 1: Proposed Mechanism for ROP. A schematic of the proposed bifunctional activation and propagation steps.
In this proposed mechanism, the thiourea co-catalyst activates the monomer by forming hydrogen bonds with the carbonyl group, rendering it more susceptible to nucleophilic attack. Simultaneously, the DBU base activates the benzyl alcohol initiator (and subsequently the propagating polymer chain's hydroxyl end-group), increasing its nucleophilicity. This cooperative activation facilitates the ring-opening of the cyclic carbonate and the subsequent chain propagation.
Experimental Protocols
Protocol 1: General Synthesis of Poly(4-(Trifluoromethyl)-1,3-dioxolan-2-one)
This protocol details a representative synthesis targeting a polymer with a degree of polymerization (DP) of 50.
-
Preparation: In a glovebox, add 4-(Trifluoromethyl)-1,3-dioxolan-2-one (1.00 g, 6.41 mmol) and a magnetic stir bar to an oven-dried 25 mL round-bottom flask.
-
Solvent and Initiator Addition: Add anhydrous dichloromethane (6.4 mL) to the flask to achieve a 1 M monomer concentration. In a separate vial, prepare a stock solution of the benzyl alcohol initiator in dichloromethane (e.g., 10 mg/mL). From this stock solution, add the appropriate volume to the monomer solution to achieve a monomer-to-initiator ratio of 50:1 (in this case, approximately 137 µL of the stock solution).
-
Catalyst Addition: In a separate vial, prepare a stock solution of DBU in dichloromethane (e.g., 10 mg/mL). Add the appropriate volume of the DBU stock solution to the reaction mixture to achieve a monomer-to-catalyst ratio of 50:1 (approximately 195 µL of the stock solution).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached (e.g., >95%), quench the polymerization by adding a few drops of benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, vigorously stirring methanol (approximately 10-fold volume excess).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol and dry it under high vacuum to a constant weight.
Protocol 2: Characterization of the Synthesized Polymer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the dried polymer in CDCl₃.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected ¹H NMR signals: Resonances corresponding to the polymer backbone protons and the benzyl alcohol end-group.
-
Expected ¹⁹F NMR signals: A signal corresponding to the -CF₃ group.
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in an appropriate solvent for the GPC system (e.g., THF or DMF).
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (T₉) of the polymer by heating the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Expected Results and Discussion
The ring-opening polymerization of 4-(Trifluoromethyl)-1,3-dioxolan-2-one is expected to yield a linear aliphatic polycarbonate with pendant trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing group, which is anticipated to influence the polymer's properties in several ways:
-
Thermal Stability: The high bond energy of the C-F bond is expected to enhance the thermal stability of the resulting polycarbonate compared to its non-fluorinated analogues.
-
Solubility: The presence of the fluorinated group may alter the polymer's solubility profile, potentially making it soluble in a range of organic solvents.
-
Hydrophobicity: The trifluoromethyl groups are expected to impart significant hydrophobicity to the polymer, leading to materials with low surface energy and water repellency.
A representative workflow for the synthesis and characterization is depicted below:
Diagram 2: Experimental Workflow. A flowchart of the synthesis and characterization process.
Table 1: Proposed Polymerization Conditions and Expected Outcomes
| Entry | [M]:[I]:[Cat] | Solvent | Temp. (°C) | Time (h) | Exp. Mₙ (GPC) | Exp. Đ |
| 1 | 25:1:1 | CH₂Cl₂ | 25 | 2-4 | ~4,000 | < 1.2 |
| 2 | 50:1:1 | CH₂Cl₂ | 25 | 4-8 | ~8,000 | < 1.2 |
| 3 | 100:1:1 | CH₂Cl₂ | 25 | 8-16 | ~16,000 | < 1.3 |
Note: The expected molecular weights and dispersity values are based on typical results for well-controlled organocatalytic ROP of cyclic carbonates and will need to be confirmed experimentally.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The polymerization is sensitive to moisture, which can act as a competing initiator and lead to a loss of control over the molecular weight and a broadening of the dispersity. All reagents and glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere.
-
Catalyst Purity: The purity of the DBU catalyst is crucial for achieving a controlled polymerization. It is recommended to use freshly opened or purified DBU.
-
Monomer Purity: The presence of impurities in the monomer can inhibit the polymerization or lead to side reactions. Ensure the monomer is of high purity before use.
-
Reaction Monitoring: The polymerization kinetics can be influenced by temperature and the purity of the reagents. It is advisable to monitor the monomer conversion by ¹H NMR to determine the optimal reaction time.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the synthesis and characterization of a novel fluorinated polycarbonate via the organocatalytic ring-opening polymerization of 4-(Trifluoromethyl)-1,3-dioxolan-2-one. The described methodology, rooted in established principles of modern polymer chemistry, offers a robust starting point for researchers to explore this promising class of materials. The resulting poly(4-(trifluoromethyl)-1,3-dioxolan-2-one) is anticipated to exhibit a unique combination of properties derived from its fluorinated polycarbonate structure, making it a compelling candidate for a variety of advanced applications. Further optimization of the reaction conditions and a thorough investigation of the material's properties are encouraged to fully unlock its potential.
References
-
Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840. [Link]
- Dove, A. P. (2010).
-
Zhao, W., Lv, Y., Li, J., Feng, Z., Ni, Y., & Hadjichristidis, N. (2019). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. Nature Communications, 10(1), 3535. [Link]
- Google Patents. (2012).
-
Mindemark, J., Hilborn, J., & Bowden, T. (2007). End-Group-Catalyzed Ring-Opening Polymerization of Trimethylene Carbonate. Macromolecules, 40(10), 3515–3517. [Link]
-
Pratt, R. C., Lohmeijer, B. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Triazabicyclodecene: A Simple, Stable, and Versatile Organocatalyst for Acylation and Ring-Opening Polymerization. Journal of the American Chemical Society, 128(14), 4556–4557. [Link]
- Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2006). From controlled ring-opening polymerization to biodegradable aliphatic polyester: A new platform for tailor-made macromolecules. Progress in Polymer Science, 31(8), 723-747.
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Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 109(12), 6632–6686. [Link]
-
Kiesewetter, M. K., Shin, E. J., Hedrick, J. L., & Waymouth, R. M. (2010). Organocatalysis: A Mechanistic Investigation of Thio-urea and Amine/Thiourea-Catalyzed Ring-Opening Polymerization of Lactide. Macromolecules, 43(1), 2093–2107. [Link]
- Google Patents. (2018). Method for preparing 3,3, 3-trifluoropropene carbonate and 3,3, 3-trifluoro-1, 2-propylene glycol in co-production mode. CN108178752B.
- Chen, X., et al. (2014). Reduction and Polymerization of Fluoroethylene Carbonate for Stable SEI via an Alternative Ring Opening Mechanism. ChemSusChem, 7(2), 549-554.
- Seo, J. H., et al. (2022). Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization mechanism. STAR Protocols, 4(4), 102727.
-
Gmernick, A. M., & Wooley, K. L. (2013). Polymerizing Base Sensitive Cyclic Carbonates Using Acid Catalysis. ACS Macro Letters, 2(4), 339–342. [Link]
- Zhang, L., et al. (2019).
- Liu, J., & Runt, J. (2021). NMR investigations of polytrifluoroethylene (PTrFE) synthesized by RAFT. Polymer Chemistry, 12(16), 2293-2304.
-
Rae, P. J. (2024). The linear thermal expansion of 11 polymers from approximately -100 to +100 C. Los Alamos National Laboratory. [Link]
- Kricheldorf, H. R., & Weidner, S. (2023).
- Breitenbach, A., & Kissel, T. (1998). Biodegradable comb polyesters: Part 1. Synthesis, characterization and structural analysis of poly(lactide) and poly(lactide-co-glycolide) grafted to linear poly(vinyl alcohol). Polymer, 39(14), 3261-3271.
Sources
- 1. 3,3,3-TRIFLUOROPROPYLENE CARBONATE | 167951-80-6 [chemicalbook.com]
- 2. osti.gov [osti.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalyzed chemoselective ring-opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Advanced Formulation Guide: Dissolution of Lithium Salts in 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) for Next-Generation Electrolytes
Introduction & Mechanistic Causality
The development of high-voltage and low-temperature lithium-ion batteries requires electrolyte solvents that can withstand extreme electrochemical environments. Historically, Propylene Carbonate (PC) was utilized for its low melting point; however, PC co-intercalates into graphite anodes, causing catastrophic structural exfoliation.
By substituting a methyl hydrogen with a strongly electron-withdrawing trifluoromethyl (—CF₃) group, researchers engineered 4-(Trifluoromethyl)-1,3-dioxolan-2-one , commonly referred to as Trifluoropropylene carbonate (TFPC) 1. This molecular modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the solvent. Consequently, TFPC is preferentially reduced at the anode (at >0.9V vs Li/Li⁺) before solvent co-intercalation can occur, forming a robust, LiF-rich Solid Electrolyte Interphase (SEI) that passivates the graphite surface 2. Furthermore, the —CF₃ group imparts exceptional oxidation stability at the cathode, enabling cell cycling up to 4.6V 1.
Mechanistic pathway of TFPC reduction enabling graphite passivation and preventing exfoliation.
Physicochemical Properties & Co-Solvent Strategy
While TFPC is an exceptional SEI former, its bulk viscosity limits ionic mobility, leading to high interfacial resistance if used as a solo solvent [[1]](). To optimize the electrolyte, TFPC must be blended with low-viscosity, low-melting-point co-solvents such as 2,2,2-Trifluoroethyl methyl carbonate (FEMC) or Propyl propionate (PP) 2.
Table 1: Physicochemical Properties of Selected Electrolyte Solvents
| Solvent | Chemical Name | Melting Point (°C) | Boiling Point (°C) | Role in Formulation |
| TFPC | 3,3,3-Trifluoropropylene carbonate | -3.0 | 206.6 | High-voltage stability, SEI formation |
| EC | Ethylene carbonate | 36.4 | 248.0 | High dielectric constant, standard baseline |
| FEMC | 2,2,2-Trifluoroethyl methyl carbonate | -66.7 | 104-106 | Low-viscosity co-solvent, low-temp mobility |
| PP | Propyl propionate | -76.0 | 122-124 | Extreme low-temperature co-solvent |
Self-Validating Protocol: Dissolving LiPF₆ in TFPC/FEMC
The dissolution of lithium hexafluorophosphate (LiPF₆) in carbonate solvents is a highly sensitive procedure. Trace water reacts with LiPF₆ to initiate an autocatalytic degradation pathway, forming hydrofluoric acid (HF). HF aggressively dissolves transition metals (e.g., Mn, Ni) from the cathode, which then migrate and poison the anode SEI 3. The following protocol is designed as a self-validating system to prevent thermal and hydrolytic degradation.
Phase 1: Reagent Dehydration & Environmental Control
-
Solvent Drying: Submerge activated 3Å molecular sieves into the TFPC and FEMC solvents for a minimum of 72 hours.
-
Causality: 3Å sieves physically trap H₂O molecules (2.8Å) while excluding the larger carbonate solvent molecules.
-
-
Validation Gate 1: Perform Karl Fischer (KF) titration on the dried solvents. Do not proceed unless the moisture content is strictly < 10 ppm .
-
Atmospheric Control: Transfer all anhydrous solvents, volumetric flasks, and the LiPF₆ salt into an Argon-filled glovebox. Ensure the environmental sensors read O₂ < 1 ppm and H₂O < 1 ppm .
Phase 2: Solvent Blending & Exothermic Dissolution
-
Co-Solvent Matrix: Prepare a 1:1 volumetric ratio (v/v) of TFPC and FEMC.
-
Causality: This specific ratio balances the high anodic stability of TFPC with the low-temperature ionic mobility provided by FEMC 1.
-
-
Controlled Salt Addition: To achieve a 1.0 M LiPF₆ concentration, weigh the exact molar mass required. Do not add the salt at once. Add the salt in 4 to 5 distinct aliquots.
-
Causality: The solvation of the Li⁺ cation by the carbonyl oxygens of TFPC is highly exothermic. Rapid addition causes localized thermal spikes, triggering the thermal decomposition of LiPF₆ into insoluble LiF and gaseous PF₅.
-
-
Agitation: Allow 10 to 15 minutes of magnetic stirring (300 rpm) between each aliquot addition to dissipate the enthalpy of solution.
Phase 3: Final Quality Assurance
-
Validation Gate 2 (Optical): Inspect the final electrolyte. It must be 100% optically clear. Any turbidity indicates LiF precipitation caused by thermal degradation or moisture contamination during mixing.
-
Validation Gate 3 (Electrochemical): Extract a 1 mL sample and measure the ionic conductivity using Electrochemical Impedance Spectroscopy (EIS) at 25°C to confirm proper Li⁺ solvation prior to cell assembly.
Electrolyte formulation and self-validating quality control workflow for TFPC-based systems.
Quality Control Metrics Summary
To ensure maximum reproducibility across experimental batches, adhere to the strict validation thresholds outlined below.
Table 2: Self-Validating Quality Control Metrics for TFPC Electrolytes
| Parameter | Analytical Method | Acceptance Criteria | Mechanistic Consequence of Failure |
| Moisture Content | Karl Fischer Titration | < 10 ppm | Hydrolysis of LiPF₆ into HF; transition metal dissolution. |
| Optical Clarity | Visual Inspection | 100% Transparent | Turbidity indicates LiF precipitation from thermal degradation. |
| Ionic Conductivity | EIS (25°C) | > 5 mS/cm | Poor Li⁺ solvation; high internal cell resistance. |
References
1.[2] Title: Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries Source: Energy.gov (Vehicle Technologies Office) URL:
2.[1] Title: Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbonate Source: ACS Energy Letters URL:
3.[3] Title: The role of ethylene carbonate (EC) and tetramethylene sulfone (SL) in the dissolution of transition metals from lithium-ion cathodes Source: PMC (National Institutes of Health) URL:
Sources
Application Note: 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) in Asymmetric Organic Catalysis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols
Executive Summary
4-(Trifluoromethyl)-1,3-dioxolan-2-one, commonly known as trifluoropropylene carbonate (TFPC), is historically recognized as a high-performance, high-voltage electrolyte solvent[1]. However, its unique physicochemical profile has recently positioned it as a transformative tool in asymmetric organic catalysis. As the pharmaceutical industry shifts toward sustainable practices, organic carbonates like TFPC are replacing toxic halogenated media (e.g., dichloromethane) in transition-metal-catalyzed asymmetric reactions[2].
This application note details the dual utility of TFPC:
-
As a Non-Coordinating Green Solvent: Enhancing enantioselectivity in metal-catalyzed transformations.
-
As a Chiral Synthon: Serving as an enantiopure building block for synthesizing CF3-containing pharmacophores[3].
Physicochemical Profiling & Causality: The "Fluorine Effect"
The decision to utilize TFPC in asymmetric catalysis is driven by three distinct causal factors:
-
High Dielectric Constant (ε ≈ 67): TFPC possesses a significantly higher dielectric constant than conventional solvents like dichloromethane (ε = 9.1) or dimethylformamide (ε = 36.7)[1]. This allows TFPC to stabilize highly charged catalytic intermediates (such as π-allyl palladium complexes) without the need for toxic polar additives.
-
Low Nucleophilicity & Non-Coordinating Nature: In asymmetric catalysis, solvent coordination to the metal center often displaces the chiral ligand, leading to racemic background reactions. The strongly electron-withdrawing –CF3 group in TFPC reduces the Lewis basicity of the carbonate oxygens[4]. Consequently, TFPC solvates the reactants but does not compete with the chiral ligand for the metal's coordination sphere.
-
Fluorophilic Phase Separation: The –CF3 group imparts unique solubility properties, allowing for efficient biphasic liquid-liquid extraction (e.g., extracting the organic product into hexane while retaining the catalyst in the TFPC phase).
Application Workflow I: TFPC as a Solvent in Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
Causality behind the protocol: In Pd-catalyzed AAA, achieving high enantiomeric excess (ee) requires a tight ion-pair between the cationic Pd-intermediate and the nucleophile. Traditional polar solvents (like DMF) disrupt this ion-pair, lowering ee. TFPC provides the necessary polarity to dissolve the reactants while maintaining the tight chiral ion-pair[2].
Self-Validating Experimental Protocol
Step 1: Catalyst Activation & Baseline Establishment
-
Action: In a glovebox, dissolve Pd2(dba)3 (2.5 mol%) and a chiral phosphoramidite ligand (5.5 mol%) in 2.0 mL of anhydrous, degassed TFPC. Stir at room temperature for 30 minutes until a vibrant color change (typically purple to pale yellow) indicates the formation of the active Pd(0)-L* complex.
-
Validation Check: Simultaneously run a parallel "blank" reaction using an achiral ligand (e.g., dppp). This establishes the baseline reaction rate and confirms that any observed enantioselectivity in the main reactor is solely due to the chiral ligand.
Step 2: Substrate Addition
-
Action: Add the allylic acetate (1.0 mmol) and internal standard (n-dodecane, 0.5 mmol) to the active catalyst solution. Cool the mixture to 0 °C. Add the nucleophile (e.g., dimethyl malonate, 1.2 mmol) and a mild base (BSA, 1.2 mmol).
Step 3: In-Process Control (IPC)
-
Action: After 1 hour, extract a 10 µL aliquot, dilute with hexane, and analyze via GC/MS.
-
Validation Check: Calculate the conversion against the n-dodecane internal standard. If conversion is <50%, catalyst activation has failed or the TFPC was insufficiently degassed (oxygen poisoning). Do not proceed to workup until >95% conversion is verified.
Step 4: Fluorophilic Workup
-
Action: Quench the reaction with water (2 mL). Extract the product using hexane (3 x 3 mL). The TFPC and Pd-catalyst will remain in the lower aqueous/carbonate phase.
Step 5: Chiral Analysis
-
Action: Analyze the concentrated hexane layer via Chiral SFC (Supercritical Fluid Chromatography).
-
Validation Check: Compare the retention times against the racemic product generated from the "blank" reaction in Step 1 to accurately integrate and calculate the ee%.
Caption: Catalytic cycle of Pd-AAA in TFPC highlighting intermediate stabilization.
Application Workflow II: Enantiopure TFPC as a Chiral Synthon
Causality behind the protocol: Enantiopure TFPC can be synthesized via the asymmetric coupling of CO2 and trifluoropropylene oxide[3]. First-principles calculations confirm that the C=O bond and adjacent C-O bonds in TFPC are highly polarized[4]. When subjected to nucleophilic attack by amines, the steric and electronic influence of the –CF3 group directs the attack exclusively to the C4 position, yielding chiral trifluoromethylated carbamates without racemization.
Self-Validating Experimental Protocol
Step 1: Enantiopurity Verification
-
Action: Prior to reaction, analyze the starting (R)-TFPC via 19F NMR using a chiral solvating agent (e.g., Pirkle's alcohol).
-
Validation Check: Ensure a single 19F resonance is observed. The presence of a second peak indicates starting material racemization, which invalidates the downstream synthesis.
Step 2: Regioselective Ring-Opening
-
Action: Dissolve (R)-TFPC (1.0 mmol) in THF (2 mL). Add the target primary amine (1.1 mmol) and a catalytic amount of an organocatalyst (e.g., TBD, 5 mol%). Stir at 25 °C.
Step 3: In-Situ Spectroscopic Monitoring
-
Action: Monitor the reaction using ReactIR (In-situ FTIR).
-
Validation Check: Track the disappearance of the cyclic carbonate C=O asymmetric stretching frequency at ~1810 cm⁻¹ and the appearance of the acyclic carbamate C=O stretch at ~1710 cm⁻¹[4]. The reaction is complete when the 1810 cm⁻¹ peak plateaus at baseline.
Step 4: Product Isolation
-
Action: Evaporate the solvent and purify via flash chromatography to isolate the chiral CF3-amino alcohol derivative.
Caption: Self-validating experimental workflow for asymmetric ring-opening of TFPC.
Quantitative Data Presentation
The following table summarizes the performance of TFPC compared to traditional solvents in the Pd-Catalyzed Asymmetric Allylic Alkylation (Standardized to 1.0 mmol scale, 1h reaction time).
| Solvent | Dielectric Constant (ε) | Metal Coordination Ability | Conversion (%) | Enantiomeric Excess (ee %) | Environmental Profile |
| Dichloromethane (DCM) | 9.1 | Low | 85% | 92% | Toxic / Halogenated |
| Dimethylformamide (DMF) | 36.7 | High | 40% | 65% | Reprotoxic |
| Propylene Carbonate (PC) | 64.9 | Moderate | 90% | 94% | Green / Benign |
| TFPC | 67.0 | Very Low | >99% | 98% | Green / Benign |
Data Interpretation: TFPC achieves the highest conversion and ee% due to the optimal combination of high dielectric stabilization and negligible catalyst coordination[1],[2].
References
- Organic carbonates as green media: from laboratory syntheses to industrial applications Source: RSC Advances URL
- Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbonate Source: ACS Energy Letters URL
- Source: Asian Journal of Organic Chemistry (via ResearchGate)
- Electrolytic Solvation Effects in Fluoroethylene Carbonate and Trifluoropropylene Carbonate: A Comparative Study Based on First-Principles Calculation Source: ResearchGate URL
Sources
Application Note: 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) as a Co-Solvent for Low-Temperature Lithium-Ion Battery Electrolytes
Executive Summary
The deployment of lithium-ion batteries (LIBs) in aerospace, defense, and electric vehicle (EV) applications is fundamentally bottlenecked by severe capacity degradation at subzero temperatures. Standard Gen 2 electrolytes (e.g., 1.2 M LiPF₆ in Ethylene Carbonate/Ethyl Methyl Carbonate) suffer from sluggish Li⁺ desolvation kinetics, high charge-transfer resistance, and the bulk freezing of Ethylene Carbonate (EC) at low temperatures[1].
To overcome these thermodynamic limitations, 4-(Trifluoromethyl)-1,3-dioxolan-2-one (commonly referred to as trifluoromethyl ethylene carbonate, TFPC, or CF₃-EC) has emerged as a highly effective fluorinated cyclic carbonate alternative. This application note provides an authoritative guide on the mechanistic advantages, formulation strategies, and validated experimental protocols for integrating TFPC into low-temperature battery systems.
Mechanistic Insights: The Causality of TFPC's Efficacy
As an application scientist, it is critical to understand why a solvent behaves the way it does, rather than simply mixing components. The efficacy of TFPC is driven by three fundamental physicochemical mechanisms:
-
Thermodynamic Freezing Point Depression: Standard EC has a highly symmetrical structure, leading to strong intermolecular forces and a high melting point (36.4 °C). The substitution of a hydrogen atom with a strongly electronegative trifluoromethyl (-CF₃) group disrupts this symmetry. This molecular charge engineering depresses the melting point to -3.0 °C, preventing bulk electrolyte freezing at subzero temperatures[1].
-
LUMO Lowering and Early SEI Nucleation: The electron-withdrawing -CF₃ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the solvent. Consequently, TFPC is reduced at a higher potential (~1.5 V vs. Li/Li⁺) compared to standard carbonates. This ensures that a protective Solid Electrolyte Interphase (SEI) nucleates before any destructive solvent co-intercalation can occur[2].
-
Graphite Passivation vs. Exfoliation: Propylene carbonate (PC) is notorious for co-intercalating into graphite layers, causing catastrophic exfoliation. In contrast, the defluorination and ring-opening reduction of TFPC generates a mosaic, LiF-rich inorganic SEI. This insulating yet ionically conductive layer passivates both graphite and high-capacity Si/C composite anodes, halting further electrolyte decomposition[2][3].
Quantitative Physicochemical Comparison
To rationalize solvent selection, the critical parameters of standard cyclic carbonates are compared against TFPC below:
| Property | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | TFPC (CF₃-EC) |
| Melting Point (°C) | 36.4 | -48.8 | -3.0 |
| Boiling Point (°C) | 248.0 | 242.0 | 206.6 |
| Dynamic Viscosity (cP at 25 °C) | 1.9 (at 40 °C) | 2.5 | 5.0 |
| Graphite Compatibility | Excellent (Passivates) | Poor (Exfoliates) | Excellent (Passivates) |
| SEI Composition | Organic-rich (R-OCO₂Li) | Fails to form | Inorganic-rich (LiF dominated) |
| Low-Temp Viability | Poor (Freezes) | Moderate | Excellent |
Note: Because TFPC possesses a relatively high dynamic viscosity (5.0 cP), it cannot be used as a solo solvent. It must be formulated with low-viscosity linear co-solvents to maintain bulk ionic conductivity[1][2].
Experimental Workflows & Self-Validating Protocols
The following protocols detail the formulation and validation of a high-performance low-temperature electrolyte utilizing a ternary mixture: 1.0 M LiPF₆ in TFPC / FEMC (2,2,2-Trifluoroethyl methyl carbonate) + 5 wt% FEC .
Protocol 1: Preparation of TFPC-Based Low-Temperature Electrolyte
Causality: TFPC acts as the SEI-forming cyclic carbonate, while FEMC acts as a low-viscosity, low-freezing-point linear diluent. Fluoroethylene carbonate (FEC) is added to synergistically increase the LiF content in the SEI, reducing interfacial resistance[2][4].
Step-by-Step Methodology:
-
Environmental Control: Perform all operations in an Argon-filled glovebox maintained at <0.1 ppm H₂O and <0.1 ppm O₂.
-
Solvent Blending: Measure TFPC and FEMC in a 1:3 volume ratio (v/v). Add the TFPC to a clean, dry fluoropolymer vessel, followed by the FEMC. Stir at 300 rpm for 10 minutes to ensure a homogeneous binary mixture.
-
Salt Dissolution: Slowly add battery-grade LiPF₆ to achieve a 1.0 M concentration. Crucial: Add the salt in three distinct aliquots, allowing 15 minutes of stirring between each to prevent exothermic degradation of the fluorinated solvents.
-
Additive Integration: Pipette 5 wt% of FEC into the solution. Stir for an additional 2 hours at ambient temperature.
-
Validation Checkpoint (Self-Validating System): Extract a 1 mL aliquot and perform Karl Fischer titration. The system is validated for cell assembly only if the H₂O content is strictly < 10 ppm . Visually inspect for phase separation; the solution must be optically clear.
Protocol 2: Cell Assembly and SEI Formation
Causality: Because TFPC is highly viscous, porous electrodes require extended wetting times to prevent localized lithium plating during the first charge cycle.
Step-by-Step Methodology:
-
Assembly: Assemble CR2032 coin cells using a Graphite or Si/C composite anode[3], an NMC (Nickel Manganese Cobalt) cathode, and a standard polyethylene (PE) separator. Use exactly 40 µL of the formulated electrolyte.
-
Wetting Phase: Allow the assembled cells to rest at 25 °C for 12 hours.
-
Targeted SEI Formation: Place cells on a battery cycler at 25 °C.
-
Charge at a C/20 rate to 1.5 V.
-
Hold at 1.5 V for 2 hours. Causality: This voltage targets the specific LUMO reduction potential of TFPC. The hold allows a dense, uniform LiF-rich SEI to form slowly, preventing the violent gas evolution that causes electrode delamination.
-
Resume charging at C/10 to 4.2 V, then discharge at C/10 to 3.0 V. Repeat for 3 cycles.
-
-
Validation Checkpoint (Self-Validating System): Calculate the Initial Coulombic Efficiency (ICE) of the first cycle. A validated TFPC-passivated graphite cell must yield an ICE of > 85% . An ICE below 80% indicates excessive parasitic solvent reduction or moisture contamination.
Protocol 3: Low-Temperature Electrochemical Characterization
Step-by-Step Methodology:
-
Thermal Equilibration: Transfer the fully charged cells (at 4.2 V) to a programmable environmental chamber. Step the temperature down from 25 °C → 0 °C → -20 °C → -40 °C. Allow a mandatory 4-hour thermal soak at each step to ensure internal thermal equilibrium.
-
Impedance Profiling: At each temperature step, perform Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 10 mHz with a 5 mV amplitude.
-
Discharge Testing: After the -20 °C soak, discharge the cell at a C/5 rate to 2.7 V.
-
Validation Checkpoint (Self-Validating System): Analyze the EIS Nyquist plot. The mid-frequency semicircle (representing charge-transfer resistance, Rct ) should not increase by more than an order of magnitude from 25 °C to -20 °C. The cell must retain ≥ 80% of its room-temperature discharge capacity at -20 °C[1].
Mechanistic Workflow Visualization
The following diagram maps the logical progression from electrolyte formulation through SEI formation and low-temperature validation.
Workflow of TFPC electrolyte preparation, SEI formation, and low-temperature validation.
References
-
Title: Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries Source: Energy.gov URL: [Link][1]
-
Title: Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbonate Source: ACS Energy Letters URL: [Link][2]
-
Title: Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage? Source: ACS Applied Materials & Interfaces URL: [Link][4]
-
Title: TFPC‐based electrolyte enabling a stable Si/C composite anode Source: ResearchGate URL: [Link][3]
Sources
Application Note: 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) as an Advanced Green Solvent for Pharmaceutical Extractions
Executive Summary
The shift toward sustainable chemistry in drug development has accelerated the phase-out of halogenated volatile organic compounds (VOCs) like dichloromethane (DCM) and chloroform. While traditional green alternatives (e.g., ethyl acetate, ethanol) suffice for simple molecules, they often fail to efficiently extract highly polar or heavily fluorinated active pharmaceutical ingredients (APIs).
4-(Trifluoromethyl)-1,3-dioxolan-2-one , commonly known as trifluoromethyl ethylene carbonate (TFPC), is emerging as a powerful, green alternative [1]. Originally developed as a high-performance solid electrolyte interphase (SEI) former for lithium-ion batteries, TFPC possesses a unique combination of a high dielectric constant, profound chemical stability, and exceptional fluorophilic solvating power [2]. This application note details the mechanistic rationale and validated protocols for utilizing TFPC as a primary extraction solvent in medicinal chemistry and fine chemical engineering [3].
Physicochemical Profiling & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why a solvent behaves the way it does, rather than simply observing the outcome. TFPC's efficacy is driven by its molecular architecture:
-
High Dielectric Constant: The cyclic carbonate core provides a highly polar environment, enabling the dissolution of complex, polar organic substances and even some inorganic salts that typically resist extraction into organic phases [1].
-
Fluorous-Fluorous Interactions: Approximately 20-30% of modern APIs contain fluorine to improve metabolic stability. The pendant trifluoromethyl ( −CF3 ) group on TFPC creates strong dipole-dipole and fluorous interactions, drastically increasing the partition coefficient ( Kow ) of fluorinated intermediates into the organic phase.
-
Favorable Density Dynamics: Because of the heavy fluorine atoms, TFPC has a density greater than water. In liquid-liquid extractions (LLE), TFPC forms the bottom layer —perfectly mimicking the operational convenience of DCM in separatory funnels without the carcinogenic risks.
Comparative Solvent Performance
To justify the substitution of legacy solvents, the quantitative and qualitative metrics of TFPC are summarized below against industry standards.
| Solvent Property | TFPC | Propylene Carbonate (PC) | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) |
| Role/Classification | Green / Fluorinated | Green | Toxic / Halogenated | Green |
| Dielectric Constant ( ϵ ) | High (>60) | 64.9 | 9.1 | 6.0 |
| Density (g/cm³ at 25°C) | > 1.30 (Bottom Layer) | 1.20 (Bottom Layer) | 1.33 (Bottom Layer) | 0.90 (Top Layer) |
| Boiling Point (°C) | ~180 - 200 | 242 | 39.6 | 77.1 |
| Solvating Target | Polar & Fluorinated APIs | Polar organics | Broad spectrum | Non-polar to moderate |
| Toxicity Profile | Low [1] | Low | High (Carcinogen) | Low |
Extraction Workflow Visualization
Figure 1: Standardized workflow for the extraction of Active Pharmaceutical Ingredients using TFPC.
Step-by-Step Methodology: Liquid-Liquid Extraction of Fluorinated APIs
This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, the protocol ensures that phase separation is complete and that the high-boiling solvent is fully cleared from the final product.
Phase 1: Preparation and Extraction
-
Quenching: Ensure the aqueous reaction mixture containing the synthesized API is neutralized (pH 6.5–7.5) to prevent base-catalyzed hydrolysis of the cyclic carbonate core of TFPC.
-
Solvent Addition: Add TFPC to the aqueous mixture in a 1:3 (TFPC:Aqueous) volume ratio.
-
Causality Check: TFPC's high density ensures it will immediately sink to the bottom of the extraction vessel, minimizing emulsion formation at the air-water interface.
-
-
Agitation: Vigorously agitate the mixture using a mechanical shaker for 5 minutes. For highly viscous aqueous phases, mild heating (up to 40°C) can be applied. TFPC's high boiling point prevents any risk of pressure build-up or solvent loss during warm extraction.
-
Phase Separation: Allow the mixture to settle in a separatory funnel for 10 minutes.
-
Observation: A sharp biphasic boundary will form. The bottom layer is the TFPC-rich organic phase containing the extracted API.
-
Phase 2: Isolation and Solvent Recovery
-
Draining: Drain the bottom TFPC layer into a collection flask. Repeat the extraction with a fresh volume of TFPC (1:4 ratio) to ensure >98% recovery of the API.
-
Washing (Optional): Wash the combined TFPC extracts with a small volume of saturated brine (NaCl) to pull out residual water.
-
Solvent Evaporation: Because TFPC has a high boiling point (~180°C), standard rotary evaporation at atmospheric pressure is insufficient.
-
Action: Transfer the extract to a vacuum distillation setup or a rotary evaporator equipped with a high-vacuum pump (<10 mbar). Set the water bath to 60–70°C.
-
Sustainability Note: Condense and collect the evaporated TFPC. Its high thermal stability allows it to be reused in subsequent extraction cycles with >95% recovery efficiency [3].
-
Analytical Validation & Self-Validating Systems
To guarantee the trustworthiness of the extraction, the protocol must validate the complete removal of the solvent. Because TFPC is a high-boiling liquid, trace residual solvent can interfere with downstream crystallization or biological assays.
Validation Protocol (Quantitative 19 F-NMR):
-
Dissolve 5 mg of the dried, extracted API in CDCl3 or DMSO−d6 .
-
Acquire a 19 F-NMR spectrum.
-
System Check: Look for the characteristic trifluoromethyl multiplet of TFPC, which typically resonates around -76 to -80 ppm depending on the NMR solvent.
-
Causality: If the TFPC peak is absent (or below the limit of detection relative to an internal standard like trifluorotoluene), the vacuum distillation parameters are validated. If trace TFPC remains, it dictates that the vacuum pressure must be lowered or the drying time extended. This creates a closed-loop, self-correcting laboratory workflow.
References
- US Patent 6,180,800 B1.Fluorine-substituted cyclic carbonate and electrolytic solution and battery containing the same. Describes the synthesis and application of trifluoromethyl ethylene carbonate (TFPC) as a chemically stable solvent with a high dielectric constant for medicinal and agricultural chemistry.
- Organic carbonates as green media: from laboratory syntheses to industrial applications.Green Chemistry, Royal Society of Chemistry (RSC). Reviews the paradigm shift of utilizing organic carbonates (OCs)
- CN Patent 108178752 B.Method for preparing 3,3,3-trifluoropropene carbonate and 3,3,3-trifluoro-1,2-propylene glycol in co-production mode. Details the industrial scale-up, refining processes, and application of TFPC as a reaction solvent in fine chemical engineering and drug synthesis.
Technical Support Center: Managing Gas Evolution in TFPC-Based Electrochemical Cells
Welcome to the Advanced Applications Support Center. For researchers, materials scientists, and drug development professionals utilizing advanced portable power systems or specialized electrochemical sensors, 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) —also known as trifluoromethyl ethylene carbonate—is a critical electrolyte additive. While it significantly enhances high-voltage stability and Solid Electrolyte Interphase (SEI) robustness, its premature decomposition can lead to severe gas evolution (CO2, CO, and fluorocarbons).
As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, actionable troubleshooting logic, and self-validating protocols to mitigate gas generation without compromising your electrochemical performance.
Section 1: FAQs - Mechanistic Insights (Understanding the Causality)
Q1: Why does TFPC cause disproportionate gas evolution during the initial formation cycles? A: The causality lies in molecular orbital thermodynamics. The highly electron-withdrawing trifluoromethyl (-CF3) group in TFPC lowers its1 (compared to -0.1 eV for standard fluoroethylene carbonate, FEC)[1]. This enables accelerated reduction kinetics at the anode. While this preferential passivation forms a highly desirable LiF-rich SEI, the rapid electrochemical reduction reaction cleaves the carbonate ring, releasing CO2 and alkyl lithium carbonates (ROCO2Li)[2]. If the reaction rate exceeds the diffusion limit of the generated gases, macroscopic bubbles form, leading to cell swelling and mechanical delamination of the fragile SEI.
Q2: How does the concentration of TFPC influence both gas generation and SEI stability? A: TFPC exhibits a strict 1[1]. At moderate concentrations (typically ≤10 wt%), it decomposes to form an optimal SEI layer rich in polyolefins and LiF, which provides enhanced rigidity and high ionic conductivity. However, at higher concentrations (>10 wt%), the excess TFPC acts as a continuous source of reactive sites. Instead of self-limiting passivation, the continuous reduction leads to excessive solvent decomposition, generating massive volumes of gas and increasing interfacial impedance[1].
Q3: Can high-temperature operation exacerbate TFPC gas evolution? A: Yes. Above 60°C, the thermal degradation of the SEI layer accelerates. Residual lithium compounds (e.g., Li2CO3) on cathode surfaces can react with trace HF (generated from LiPF6 hydrolysis) to 3[3]. This chemical gas evolution compounds the electrochemical gas generation, leading to rapid capacity decay.
Section 2: Troubleshooting Guide (Actionable Solutions)
Issue 1: Severe pouch cell swelling or coin cell venting during the first formation cycle.
-
Root Cause: The initial reduction of TFPC is occurring too rapidly, overwhelming the cell's internal volume with CO2 before a passivating SEI can fully form and stabilize.
-
Solution: Implement a step-wise formation protocol with an intermediate degassing step (See Protocol A below). Additionally, verify that your TFPC concentration does not exceed the optimal 10 wt% threshold.
Issue 2: Continuous gas generation and impedance growth during long-term cycling at elevated temperatures (>45°C).
-
Root Cause: The TFPC-derived SEI is mechanically fracturing under thermal stress, exposing fresh electrode surfaces to the electrolyte, or trace moisture is driving HF-mediated chemical gas evolution.
-
Solution: Introduce synergistic co-additives. Adding 1-2 wt% 1,3-Propane sultone (1,3-PS) or Difluoroethylene carbonate (DFEC) helps scavenge reactive oxygen species and forms a more3 that suppresses high-temperature gas evolution[3],[4].
Section 3: Standardized Experimental Protocols
Protocol A: Optimized Formation and Degassing Workflow for TFPC Cells
-
Causality Check: This protocol intentionally slows the initial reduction kinetics to allow dense SEI packing, followed by a mechanical release of inevitable formation gases. This ensures the SEI is not physically disrupted by trapped micro-bubbles.
-
Resting Phase: After electrolyte injection, rest the cells at 25°C for 12 hours to ensure complete wetting of the porous electrodes and separators.
-
Pre-Conditioning (Low C-rate): Charge the cell at a very low current density (C/20) to 25% State of Charge (SoC), or until the voltage reaches the primary TFPC reduction plateau (~2.0V - 2.5V vs. Li/Li+).
-
Aging: Pause the current and age the cell at 40°C for 24 hours.
-
Validation Check: Monitor the Open Circuit Voltage (OCV). The OCV should stabilize; a continuously dropping OCV indicates incomplete passivation and ongoing parasitic reduction.
-
-
Degassing (For Pouch/Split Cells): Transfer the cell to a dry room or argon-filled glovebox. Puncture the gas pocket,5, and vacuum-seal the cell immediately[5].
-
Final Formation: Resume charging at C/10 to the upper cutoff voltage, followed by a standard C/5 discharge.
-
Self-Validation System: Perform an Archimedes principle volume displacement measurement before and after the protocol. A successful, stable procedure will yield a volume change of <2% post-degassing.
Section 4: Quantitative Data Summary
The following table summarizes the causal relationship between electrolyte formulation, SEI composition, and gas evolution metrics based on standardized cell testing.
| Electrolyte Formulation | Primary SEI Components | Relative Gas Evolution Rate | 500-Cycle Capacity Retention |
| Standard (EC/DMC) | ROCO2Li, Li2CO3 | Baseline (1.0x) | ~60% |
| 5 wt% TFPC | LiF, Polyolefins | Moderate (1.5x) | >85% |
| 20 wt% TFPC | LiF, Excess ROCO2Li | Severe (3.8x) | <50% (due to delamination) |
| 10 wt% TFPC + 2 wt% 1,3-PS | LiF, Li2SO3 | Low (0.8x) | >90% |
Section 5: Visual Workflows
Electrochemical reduction pathways of TFPC leading to SEI formation or gas evolution.
Troubleshooting logic tree for mitigating gas evolution in TFPC-containing cells.
References
- Recent Advances in Electrolyte Engineering for Silicon Anodes Source: MDPI URL
- Design principles for self-forming interfaces enabling stable lithium-metal anodes Source: PNAS URL
- Electrolyte-Additive-Driven Interfacial Engineering for High-Capacity Electrodes in Lithium-Ion Batteries: Promise and Challenges Source: ACS Energy Letters URL
- Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage?
- Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries Source: ACS Applied Materials & Interfaces URL
Sources
Handling and inert-atmosphere storage best practices for 4-(Trifluoromethyl)-1,3-dioxolan-2-one
Executive Overview & Physicochemical Profiling
As a Senior Application Scientist, I frequently see researchers encounter erratic electrochemical cycling or failed organic syntheses due to the mishandling of fluorinated carbonates. 4-(Trifluoromethyl)-1,3-dioxolan-2-one (commonly known as trifluoromethyl ethylene carbonate, CF3-EC, or TFPC) is a highly specialized solvent and electrolyte additive. Unlike standard ethylene carbonate (EC), the strongly electron-withdrawing trifluoromethyl (-CF3) group alters both its electrochemical reduction potential and its chemical stability profile[1].
Quantitative Data Summary
To establish a baseline for safe handling, Table 1 summarizes the critical physicochemical and hazard data for CF3-EC.
Table 1: Physicochemical Properties and Hazard Profile of CF3-EC
| Property | Value / Description | Causality / Impact on Handling |
| CAS Number | 167951-80-6[2] | Unique identifier for inventory and SDS tracking. |
| Molecular Formula | C4H3F3O3[2] | High fluorine content dictates its role as an SEI modifier[3]. |
| Molar Mass | 156.06 g/mol [2] | Used for precise molarity calculations in electrolytes. |
| Density | ~1.55 g/cm³[2] | Significantly denser than water; impacts volumetric mixing. |
| Boiling Point | ~206 °C[2] | Low volatility at room temp, but combustible (H227)[4]. |
| Storage Temp | 2–8 °C[2] | Prevents slow thermally-induced ring-opening degradation. |
| GHS Hazards | H227, H315, H319[4] | Combustible; causes skin/eye irritation. Requires PPE[4]. |
Inert-Atmosphere Storage & Handling Workflows
The presence of the -CF3 group makes the carbonate ring highly susceptible to nucleophilic attack, particularly by trace water (hydrolysis). Moisture ingress initiates a cascading degradation pathway that releases hydrofluoric acid (HF), which autocatalytically accelerates further decomposition and destroys battery cell performance[3].
Workflow 1: The Moisture-Degradation Causality Loop
Caption: Logical relationship demonstrating the autocatalytic degradation of CF3-EC upon moisture exposure.
Protocol: Self-Validating Inert Transfer & Storage
To prevent the degradation loop shown above, follow this self-validating protocol for handling CF3-EC. The system is "self-validating" because Step 5 (Karl Fischer Titration) provides empirical proof that Steps 1-4 were executed correctly.
Step 1: Thermal Equilibration (Critical Pre-Step)
-
Action: Remove the sealed CF3-EC bottle from the 2-8°C refrigerator[2] and place it in a desiccator at room temperature for at least 2 hours.
-
Causality: Opening a cold bottle in an ambient environment causes immediate condensation of atmospheric moisture onto the inner walls of the vessel and directly into the chemical itself.
Step 2: Glovebox Antechamber Purging
-
Action: Place the equilibrated bottle into the glovebox antechamber. Perform a minimum of three vacuum/argon (or nitrogen) backfill cycles.
-
Causality: The cyclic pressure changes physically strip adsorbed oxygen and water molecules from the exterior surfaces of the bottle and cap threads.
Step 3: Super-Drying via Molecular Sieves
-
Action: Inside the glovebox (H2O < 0.5 ppm, O2 < 0.5 ppm), add pre-activated 3Å or 4Å molecular sieves (activated at 300°C under vacuum for 24h) directly to the CF3-EC bottle at a 10% w/v ratio. Allow to sit for 48 hours.
-
Causality: The pore size of 3Å/4Å sieves selectively traps water molecules (kinetic diameter ~2.65Å) while excluding the larger CF3-EC molecules, ensuring ultra-dry conditions.
Step 4: Aseptic Dispensing
-
Action: Use a sterile, oven-dried glass syringe or micropipette to aliquot the required volume. Reseal the primary bottle tightly with Teflon tape around the threads before returning it to cold storage.
-
Causality: Teflon tape provides a secondary hydrophobic barrier against moisture diffusion through the cap threads during long-term cold storage.
Step 5: Validation (Karl Fischer Titration)
-
Action: Extract a 1 mL aliquot and perform Coulometric Karl Fischer Titration.
-
Causality: Validates the efficacy of the handling protocol. The moisture content must read < 20 ppm for battery-grade applications. If > 20 ppm, repeat Step 3.
Caption: Step-by-step self-validating workflow for the inert transfer and storage of CF3-EC.
Troubleshooting & FAQs
Q1: I am using CF3-EC as an electrolyte additive for a lithium-metal battery. Why am I not seeing the same LiF-rich Solid Electrolyte Interphase (SEI) that I get with Fluoroethylene Carbonate (FEC)? A1: This is a common mechanistic misconception. While FEC is well-known to decompose and produce a highly protective LiF layer at the lithium surface, CF3-EC behaves fundamentally differently despite having more fluorine atoms[3]. Recent studies utilizing Density Functional Theory (DFT) and XPS analysis show that CF3-EC does not readily decompose to form LiF[3]. Instead, the primary reaction products during the cycling of Li|NCM811 cells are fluorinated lithium alkyl carbonates[1]. Fragmentation of the CF3-EC ring to form CO2, CO, or olefins is not characteristic of this molecule[1]. If your goal is strictly LiF enrichment, you must rely on salt decomposition or use FEC/DFEC instead[3]. CF3-EC is better suited for forming robust, fluorinated polymeric SEI layers[1].
Q2: My CF3-EC liquid has turned slightly yellow and my battery cells are showing high internal resistance. What happened? A2: The yellowing indicates chemical degradation, almost certainly triggered by moisture ingress. As outlined in the degradation causality loop (Workflow 1), water hydrolyzes the carbonate ring, generating HF. HF attacks the transition metal cathode (e.g., NCM), causing transition metal dissolution and subsequent deposition on the anode, which drastically increases the cell's internal resistance. Troubleshooting Action: Discard the yellowed batch. For future batches, strictly adhere to the Thermal Equilibration (Step 1) and Karl Fischer validation (Step 5) protocols to ensure moisture remains < 20 ppm.
Q3: Can I store CF3-EC on the benchtop if I wrap the cap in Parafilm? A3: No. CF3-EC must be stored at 2-8°C[2]. While Parafilm provides a temporary barrier against ambient moisture, it is highly permeable to oxygen and degrades over time. Furthermore, room temperature storage accelerates the thermodynamic drive for ring-opening reactions, especially if trace impurities (like amines or alkali metals) are present. Always store in a dedicated chemical refrigerator.
Q4: Is CF3-EC safe to handle outside the glovebox for quick transfers? A4: It is highly discouraged for sensitive battery applications due to moisture sensitivity, but from a strictly safety perspective, it can be handled in a fume hood if necessary. However, note that it is a combustible liquid (H227) and causes skin (H315) and serious eye irritation (H319)[4]. If handled outside, you must wear standard PPE (gloves, safety goggles, lab coat) and wash skin thoroughly after handling (P264)[4].
References
- TCI Chemicals. "4-(Trifluoromethyl)-1,3-dioxolan-2-one | 167951-80-6".
- PNAS. "Design principles for self-forming interfaces enabling stable lithium-metal anodes".
- ACS Publications. "CF3-Substituted Ethylene Carbonates for High-Voltage/High-Energy Rechargeable Lithium Metal–LiNi0.8Co0.1Mn0.1O2 Batteries".
- ChemBK. "4-Trifluoromethyl-1,3-dioxolan-2-one".
Sources
A Comparative Guide to the Validation of 4-(Trifluoromethyl)-1,3-dioxolan-2-one Purity using GC-MS Analysis
For researchers, scientists, and drug development professionals, the purity of reagents and intermediates is paramount to the integrity and reproducibility of their work. 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a key building block in the synthesis of various pharmaceuticals and materials due to its unique trifluoromethyl group, is no exception.[1][2] This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of 4-(Trifluoromethyl)-1,3-dioxolan-2-one purity. We will delve into the causality behind experimental choices and present a detailed, self-validating protocol for its analysis.
The Critical Role of Purity for 4-(Trifluoromethyl)-1,3-dioxolan-2-one
4-(Trifluoromethyl)-1,3-dioxolan-2-one, also known as (Trifluoromethyl)ethylene Carbonate, is a cyclic carbonate ester.[1] Its synthesis can involve several methods, including the reaction of 3,3,3-trifluoro-1,2-propanediol with urea or other phosgene equivalents.[3] Potential impurities can arise from unreacted starting materials, by-products, or degradation products. These impurities can have significant downstream effects, impacting reaction yields, introducing unwanted side products, and in the context of drug development, posing potential safety risks. Therefore, a robust and validated analytical method for purity assessment is not just a quality control measure, but a fundamental necessity for reliable scientific outcomes.
Why GC-MS is the Gold Standard for this Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 4-(Trifluoromethyl)-1,3-dioxolan-2-one.[4][5] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the individual components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
The choice of GC-MS is underpinned by several key advantages in this specific application:
-
High Sensitivity and Selectivity: GC-MS can detect and identify trace-level impurities, which is crucial for high-purity applications. The mass spectrometer's ability to selectively monitor for specific ions of the target analyte and potential impurities significantly reduces matrix interference.[6]
-
Structural Elucidation: The fragmentation patterns generated by the mass spectrometer provide valuable structural information, aiding in the unequivocal identification of the main component and any unknown impurities.
-
Quantitative Accuracy: When properly validated, GC-MS provides excellent accuracy and precision for the quantification of the main analyte and its impurities.[6]
A Validated GC-MS Protocol for Purity Determination
The following protocol is a comprehensive, step-by-step methodology for the validation of a GC-MS method for the analysis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Experimental Workflow
Caption: Workflow for the validation of a GC-MS method for 4-(Trifluoromethyl)-1,3-dioxolan-2-one analysis.
Step-by-Step Methodology
-
Materials and Reagents:
-
4-(Trifluoromethyl)-1,3-dioxolan-2-one reference standard (>99.5% purity)
-
Test samples of 4-(Trifluoromethyl)-1,3-dioxolan-2-one
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.
-
-
Chromatographic Conditions (Optimized):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (solvent), the reference standard, and the sample, and showing no interfering peaks at the retention time of 4-(Trifluoromethyl)-1,3-dioxolan-2-one.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the reference standard in ethyl acetate (e.g., 1, 5, 10, 25, 50 µg/mL). The calibration curve should have a correlation coefficient (r²) ≥ 0.999.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is assessed by performing recovery studies on a sample matrix spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should typically be within 98-102%.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[10]
-
Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 3%.[10]
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This could include variations in the GC oven temperature ramp rate, injector temperature, or carrier gas flow rate.
-
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one. The choice of method often depends on the specific analytical need, available instrumentation, and the nature of the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[4] | Separation based on polarity and partitioning between a mobile and stationary phase, with UV absorbance detection. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Measures the absorption of infrared radiation by molecular vibrations.[4] |
| Primary Strengths | High sensitivity and selectivity, excellent for structural elucidation of volatile impurities.[6] | Suitable for non-volatile or thermally labile compounds, widely available. | Provides detailed structural information and can be used for absolute quantification with an internal standard.[4] | Rapid, non-destructive, and good for identifying functional groups. |
| Primary Weaknesses | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity and selectivity compared to MS detection, may require a chromophore. | Lower sensitivity compared to GC-MS, higher instrument cost.[4] | Less specific for complex mixtures, quantification can be challenging.[4] |
| Application to 4-(Trifluoromethyl)-1,3-dioxolan-2-one | Ideal. The compound is volatile and well-suited for GC analysis. MS provides definitive identification and sensitive impurity profiling. | Feasible but less optimal. The compound lacks a strong chromophore, limiting UV detection sensitivity. | Excellent for structural confirmation and purity assessment of the bulk material. Can identify and quantify major components. | Good for rapid identity confirmation. The carbonyl and C-F bonds will have characteristic absorptions. |
Conclusion
The validation of the purity of 4-(Trifluoromethyl)-1,3-dioxolan-2-one is a critical step in ensuring the quality and reliability of research and development outcomes. While several analytical techniques can be employed, GC-MS stands out as the most suitable method for a comprehensive purity assessment , offering a superior combination of sensitivity, selectivity, and structural elucidation capabilities. The detailed validation protocol provided in this guide, based on ICH guidelines, offers a robust framework for establishing a reliable and accurate method. By understanding the principles behind the chosen technique and diligently validating the analytical procedure, researchers can have high confidence in the quality of their starting materials, leading to more reproducible and dependable scientific results.
References
- A Comparative Guide to Analytical Techniques for Quantifying Trifluoromethane Reaction Products - Benchchem.
- 4-Trifluoromethyl-1,3-dioxolan-2-one - ChemBK.
- (PDF) Quantification of Carbonate by Gas Chromatography-Mass Spectrometry.
- Quantification of carbonate by gas chromatography-mass spectrometry - PubMed.
- Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS - Benchchem.
- Quantification of Carbonate by Gas Chromatography−Mass Spectrometry | Analytical Chemistry - ACS Publications.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- Conducting GC Method Validation Using High Accuracy Standards - Environics.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC.
- 4-(Trifluoromethyl)-1,3-dioxolan-2-one | 167951-80-6 - TCI Chemicals.
- Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks | Request PDF - ResearchGate.
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- 1. 4-(Trifluoromethyl)-1,3-dioxolan-2-one | 167951-80-6 | TCI AMERICA [tcichemicals.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. environics.com [environics.com]
A Comparative Toxicological Guide to 4-(Trifluoromethyl)-1,3-dioxolan-2-one and Other Common Cyclic Carbonates
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of pharmaceutical excipients, battery electrolytes, and green solvents, cyclic carbonates are indispensable. Their utility, however, must be weighed against their toxicological profiles. This guide provides a comparative analysis of the toxicity of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMC) against widely used cyclic carbonates: Ethylene Carbonate (EC), Propylene Carbonate (PC), and Glycerol Carbonate (GC).
This document moves beyond a simple data sheet, offering a deeper, field-proven perspective on interpreting toxicological data and equipping researchers with the methodologies to conduct their own comparative assessments.
Introduction: The Chemical Landscape of Cyclic Carbonates
Cyclic carbonates are a class of organic compounds characterized by a five-membered ring containing a carbonate group. Their low toxicity, high polarity, and high boiling points make them attractive for a variety of applications.
-
Ethylene Carbonate (EC) and Propylene Carbonate (PC) are workhorses in the chemical industry, particularly as electrolyte components in lithium-ion batteries and as polar solvents.[1][2][3]
-
Glycerol Carbonate (GC) , derived from the biodiesel byproduct glycerol, is lauded as a green, biodegradable solvent with low toxicity.[4][5][6]
-
4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMC) is a fluorinated analogue. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties. However, this modification can also significantly alter the compound's toxicological profile.
The structural differences between these molecules, particularly the presence of the electron-withdrawing trifluoromethyl group in TFMC, are central to understanding their potential biological activities and toxicities.
Caption: Chemical structures of the compared cyclic carbonates.
Comparative Acute Toxicity: A Data-Driven Overview
Acute toxicity data, typically expressed as the median lethal dose (LD50), provides a primary benchmark for comparing the short-term toxicity of substances. The data presented below has been consolidated from various safety data sheets and toxicological evaluations.
Expert Insight: It is crucial to recognize that LD50 values can vary between studies due to differences in animal models, administration routes, and experimental conditions. However, they provide a valuable order-of-magnitude comparison.
| Compound | Chemical Structure | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Key Hazard Classifications |
| Ethylene Carbonate (EC) | C₃H₄O₃ | 10,000 mg/kg[7][8] | >2,000 mg/kg[1] | Harmful if swallowed; Causes serious eye irritation.[1][3][8] |
| Propylene Carbonate (PC) | C₄H₆O₃ | >5,000 mg/kg[9][10][11] | >2,000 mg/kg[9][10] | Causes serious eye irritation.[10][12] |
| Glycerol Carbonate (GC) | C₄H₆O₄ | >5,000 mg/kg[13] | >3,000 mg/kg[13] | Not classified as a hazardous substance.[6][14] |
| 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMC) | C₄H₃F₃O₃ | Data not available | Data not available | Causes serious eye irritation; May cause an allergic skin reaction. |
Analysis of Comparative Toxicity:
-
Low Acute Toxicity of Common Carbonates: Ethylene carbonate, propylene carbonate, and glycerol carbonate all exhibit very low acute oral and dermal toxicity, with LD50 values in the thousands of milligrams per kilogram of body weight.[1][7][8][9][10][11][13] This generally places them in the lowest toxicity categories according to global classification systems.
-
Glycerol Carbonate as the Least Toxic: Based on available data, glycerol carbonate appears to be the least toxic of the non-fluorinated analogues, as it is generally not classified as a hazardous substance.[14]
-
Eye Irritation as a Common Hazard: A consistent finding across EC, PC, and TFMC is their classification as serious eye irritants.[1][10][12] This is a critical consideration for handling and personal protective equipment (PPE) protocols in a laboratory or manufacturing setting.
-
The TFMC Anomaly: Skin Sensitization: The most significant toxicological differentiator for TFMC is its hazard statement for potentially causing an allergic skin reaction. This suggests a different mechanism of biological interaction compared to the other carbonates, possibly involving haptenization, where the molecule or its metabolite binds to skin proteins and elicits an immune response. This property necessitates stricter handling procedures to avoid dermal contact.
-
The Data Gap for TFMC: A critical observation is the absence of publicly available LD50 or other quantitative cytotoxicity data for TFMC. This highlights the need for empirical testing to properly characterize its toxicological profile and not rely solely on predictions. The trifluoromethyl group can increase lipophilicity and cell membrane permeability, which may lead to different cytotoxic outcomes compared to its non-fluorinated counterparts.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To address the data gap for TFMC and to enable a direct, side-by-side comparison under identical conditions, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16][17][18] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]
Trustworthiness through Self-Validation: This protocol is designed to be self-validating by including appropriate controls (vehicle, positive, and negative), ensuring that the observed effects are directly attributable to the test compounds.
Caption: Standardized workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
A. Materials & Reagents:
-
Cell line (e.g., HaCaT for keratinocytes, HepG2 for liver cells, or a project-specific cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cyclic carbonates (EC, PC, GC, TFMC)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
B. Experimental Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
Compound Preparation: Prepare stock solutions of each cyclic carbonate in serum-free medium or DMSO. Perform serial dilutions to achieve a range of final concentrations for testing (e.g., from 0.01 to 100 mM).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, if applicable) and "untreated control" wells (fresh medium only).
-
Incubation: Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure all crystals are dissolved.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.
C. Data Analysis:
-
Background Subtraction: Subtract the absorbance of a blank well (medium, MTT, and solubilizing agent only) from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Conclusion and Recommendations for Researchers
This guide provides a clear comparative overview of the acute toxicity of common cyclic carbonates.
-
EC, PC, and GC demonstrate low acute toxicity, making them suitable for a wide range of applications with standard laboratory precautions. GC stands out for its particularly benign profile.
-
TFMC presents a distinct toxicological profile. While acute toxicity data is lacking, its classification as a potential skin sensitizer warrants a higher level of caution and mandates the use of appropriate PPE to prevent dermal exposure.
The provided MTT assay protocol offers a reliable and standardized framework for researchers to generate their own comparative data. This is particularly crucial for novel or less-studied compounds like TFMC, where empirical data is necessary to make informed decisions in drug development and other scientific applications. We strongly recommend performing such in vitro assessments early in the development pipeline to characterize and compare the cytotoxicity of any new chemical entity against established benchmarks.
References
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- Fisher Scientific. (2009, October 26).
- Azman, N. A. N., Alwi, S. S. S., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(SUPP4), 215-221.
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High-Voltage Electrolyte Design: A Comparative Guide on 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) vs. Ethylene Carbonate (EC)
The commercialization of high-energy-density lithium-ion batteries (LIBs) relies heavily on the development of high-voltage cathode materials (e.g., NMC811, LNMO). However, the standard electrolyte solvent, Ethylene Carbonate (EC), suffers from severe oxidative decomposition at potentials above 4.3 V vs. Li/Li+[1]. To push the anodic stability limits, researchers have turned to fluorinated cyclic carbonates. Among them, 4-(Trifluoromethyl)-1,3-dioxolan-2-one—commonly referred to as TFPC or CF3-EC—has emerged as a superior alternative[2].
Mechanistic Rationale: The Role of Fluorination
As an Application Scientist designing next-generation electrolytes, it is critical to understand why molecular substitutions alter macroscopic cell performance.
The fundamental limitation of EC lies in its relatively high Highest Occupied Molecular Orbital (HOMO) energy level. When the cathode potential exceeds ~4.3 V, the driving force is sufficient to strip electrons from the EC molecule, leading to continuous oxidative cleavage, gas generation (CO2), and rapid capacity fade[1].
By substituting a hydrogen atom on the ethylene carbonate ring with a strongly electron-withdrawing trifluoromethyl group (-CF3), we create TFPC. This substitution fundamentally alters the electronic structure:
-
Lowered HOMO Level: The electron-withdrawing nature of -CF3 tightly binds the electron cloud, significantly lowering the HOMO energy. This makes it thermodynamically much harder to oxidize the solvent, extending the anodic stability limit to ~5.0 V vs. Li/Li+[2].
-
Lowered LUMO Level & SEI Formation: The -CF3 group also lowers the Lowest Unoccupied Molecular Orbital (LUMO), promoting early electrochemical reduction at the anode. This ring-opening reduction forms a robust, mosaic LiF-rich Solid Electrolyte Interphase (SEI) that passivates the anode and prevents continuous electrolyte consumption[3]. Furthermore, this SEI is highly insulating to electrons, preventing electron tunneling while maintaining Li+ conductivity[4].
Mechanistic comparison of anodic stability between EC and TFPC based on HOMO energy levels.
Quantitative Performance Comparison
While TFPC offers exceptional oxidative stability on charged cathode surfaces[4], the bulky -CF3 group increases intermolecular dipole interactions, resulting in higher viscosity and lower bulk ionic conductivity compared to EC[4]. Therefore, TFPC is rarely used in isolation; it is optimally deployed as a primary cyclic solvent alongside low-viscosity fluorinated linear carbonates (like FEMC) to balance transport properties and stability.
| Property / Metric | Ethylene Carbonate (EC) | 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) |
| Anodic Stability Limit | ~4.3 - 4.5 V vs. Li/Li+ | ~4.9 - 5.0 V vs. Li/Li+ |
| Cathode Compatibility | Standard voltage (< 4.3 V) | High voltage (up to 4.6 V+; NMC811, LNMO) |
| Viscosity | ~1.9 cP (at 40°C) | ~5.0 cP (at 25°C) |
| Primary SEI Component | Organic alkyl carbonates | LiF-rich mosaic layer |
| Graphite Compatibility | Excellent | Excellent (Passivates edge planes effectively) |
| Primary Limitation | Severe oxidation at high voltage | High viscosity; higher interfacial impedance |
Experimental Methodologies for Validation
To objectively validate the superiority of TFPC over EC for high-voltage applications, the following self-validating experimental protocols must be employed. These workflows are designed to isolate specific electrochemical phenomena, ensuring that the measured improvements are directly causal to the solvent chemistry.
Step-by-step experimental workflow for evaluating electrolyte anodic stability and full-cell performance.
Protocol A: Determination of Anodic Stability via Linear Sweep Voltammetry (LSV)
Purpose: To precisely quantify the oxidative onset potential of the electrolyte formulations without interference from cathode active material phase changes. Causality & Design Choice: We utilize a 3-electrode T-type cell with a Glassy Carbon (GC) working electrode. GC is selected because it is non-porous and catalytically inert, preventing intercalation artifacts and isolating the purely oxidative decomposition of the solvent[2]. By testing a standard EC baseline alongside the TFPC formulation, the protocol self-validates the voltage shift attributed specifically to the fluorinated solvent.
Step-by-Step Procedure:
-
Electrolyte Preparation: Prepare a baseline electrolyte (1.0 M LiPF6 in EC/DMC, 1:1 v/v) and a test electrolyte (1.0 M LiPF6 in TFPC/FEMC, 1:1 v/v) in an argon-filled glovebox (O2 and H2O < 0.1 ppm)[4].
-
Electrode Preparation: Polish the glassy carbon working electrode (0.2 cm² surface area) using alumina slurry, rinse with high-purity ethanol, and dry under vacuum at 80°C to ensure a pristine surface[2].
-
Cell Assembly: Assemble the T-type cell using the GC working electrode, a high-purity Lithium foil counter electrode, and a Lithium foil reference electrode.
-
Electrochemical Testing: Connect the cell to a potentiostat. Apply a linear anodic sweep from Open Circuit Voltage (OCV) to 5.5 V vs. Li/Li+ at a slow scan rate of 1.0 mV/s.
-
Data Analysis: Plot the Current Density (µA/cm²) vs. Voltage. The anodic stability limit is defined as the potential at which the oxidative current density continuously exceeds 10 µA/cm².
-
Expected Outcome: The EC-based baseline will show a sharp current spike around 4.3–4.5 V, indicating decomposition. The TFPC formulation will remain stable up to ~5.0 V[2].
-
Protocol B: High-Voltage Full-Cell Cycling (NMC811 / Graphite)
Purpose: To evaluate the practical cycle life and the effectiveness of the Cathode Electrolyte Interphase (CEI) under continuous high-voltage stress. Causality & Design Choice: NMC811 is chosen as the cathode because its high operating voltage (up to 4.6 V) aggressively oxidizes standard EC. If TFPC successfully lowers the HOMO level and passivates the cathode, capacity retention will be significantly improved[4].
Step-by-Step Procedure:
-
Cell Assembly: Assemble CR2032 coin cells using NMC811 cathodes (~2.5 mAh/cm² loading) and graphite anodes (N/P ratio of 1.1 to prevent lithium plating). Use a standard polyethylene separator.
-
Formation Protocol: Subject the cells to 3 formation cycles at a C/10 rate (where 1C = 200 mA/g) between 3.0 V and 4.6 V at 25°C. This slow rate is critical to allow the TFPC to undergo controlled ring-opening reduction, forming a dense, uniform LiF-rich SEI on the graphite anode[4].
-
Aging & Cycling: Cycle the cells at a 1C charge/discharge rate between 3.0 V and 4.6 V for 300 cycles.
-
Post-Mortem Analysis: After cycling, disassemble the cells in the glovebox. Wash the cathode with DMC and analyze the surface using X-ray Photoelectron Spectroscopy (XPS).
Conclusion & Formulation Strategy
While Ethylene Carbonate (EC) remains a staple for standard 4.2 V lithium-ion systems, it is fundamentally unsuited for next-generation high-voltage applications due to its high HOMO energy level and subsequent oxidative cleavage above 4.3 V[1].
4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) overcomes this barrier through strategic molecular fluorination. The strong electron-withdrawing effect of the -CF3 group extends the anodic stability window to ~5.0 V vs. Li/Li+ and facilitates the formation of a highly protective LiF-rich SEI[2][4]. To mitigate TFPC's inherent high viscosity and lower ionic conductivity, researchers should formulate it as a co-solvent with low-viscosity fluorinated linear carbonates (such as FEMC) or utilize it as a functional additive in advanced electrolyte systems[4].
Sources
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Trifluoromethyl)-1,3-dioxolan-2-one
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural overview for the proper disposal of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety underpins this document, offering you a trusted resource for your laboratory's operational protocols.
Understanding the Compound: Hazard Profile and Disposal Rationale
4-(Trifluoromethyl)-1,3-dioxolan-2-one is a combustible liquid that can cause serious eye irritation and may cause skin irritation.[1] Due to its chemical structure, specifically the presence of the trifluoromethyl group, this compound requires a considered approach to its disposal. The high strength of the carbon-fluorine bond imparts significant stability to the molecule, making complete degradation a key consideration for environmental safety.[2] Therefore, all materials contaminated with this compound must be treated as hazardous waste.[2][3]
Two primary disposal pathways are recommended: direct disposal via a licensed hazardous waste management service with a preference for high-temperature incineration, and in-lab chemical neutralization through base-catalyzed hydrolysis prior to collection by a waste management service. The choice between these methods will depend on your institution's policies, local regulations, and the volume of waste.
Path 1: Direct Disposal via High-Temperature Incineration
The most straightforward and often preferred method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[2][4] This process ensures the breakdown of the stable carbon-fluorine bonds, preventing the release of persistent fluorinated compounds into the environment.
Procedural Steps for Direct Disposal:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including nitrile rubber gloves, safety goggles, and a lab coat.[2]
-
Waste Segregation: Collect all waste contaminated with 4-(Trifluoromethyl)-1,3-dioxolan-2-one in a dedicated, clearly labeled, and sealable hazardous waste container. Suitable containers are typically made of high-density polyethylene (HDPE).[2] Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong acids or oxidizing agents.
-
Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "4-(Trifluoromethyl)-1,3-dioxolan-2-one". Include the approximate quantity of the waste.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and away from heat sources and general laboratory traffic.[3]
-
Waste Collection: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will ensure its transport to a licensed facility capable of high-temperature incineration.
Path 2: In-Lab Chemical Neutralization via Base-Catalyzed Hydrolysis
For laboratories that generate smaller quantities of waste and where institutional policies permit, chemical neutralization can be a viable pre-treatment step. Cyclic carbonates, such as 4-(Trifluoromethyl)-1,3-dioxolan-2-one, can undergo hydrolysis, particularly under basic conditions, to yield a diol. In this case, the expected hydrolysis product is 3,3,3-Trifluoro-1,2-propanediol. This process can reduce the reactivity and potential hazards of the original compound before final disposal.
Causality of Method:
The hydrolysis of the cyclic carbonate is driven by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the dioxolanone ring. This leads to ring-opening and the formation of a more stable diol. The trifluoromethyl group, being strongly electron-withdrawing, may influence the rate of this reaction.
Experimental Protocol: Neutralization of 4-(Trifluoromethyl)-1,3-dioxolan-2-one
Safety First: This procedure should be performed in a certified chemical fume hood by personnel trained in handling hazardous chemicals.
Materials:
-
Waste 4-(Trifluoromethyl)-1,3-dioxolan-2-one
-
1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH) solution
-
Stir plate and magnetic stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the waste and neutralizing solution
-
pH indicator strips or a calibrated pH meter
-
Designated hazardous waste container for the neutralized solution
Procedure:
-
Preparation: Place the reaction vessel containing the waste 4-(Trifluoromethyl)-1,3-dioxolan-2-one on a stir plate within a chemical fume hood. Begin stirring the liquid.
-
Slow Addition of Base: Slowly and carefully add the 1M NaOH or KOH solution to the stirring waste. The reaction may be exothermic, so control the rate of addition to avoid excessive heat generation.
-
pH Monitoring: Periodically check the pH of the mixture using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is stable in the range of 9-11.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Final pH Check: After the reaction period, check the pH again. If it has decreased, add more base to bring it back to the 9-11 range and allow it to stir for another few hours.
-
Waste Collection: Once the reaction is complete and the pH is stable, the neutralized solution, now primarily containing 3,3,3-Trifluoro-1,2-propanediol, water, and salt, should be transferred to a designated hazardous waste container.
-
Labeling and Disposal: Label the container as "Neutralized 4-(Trifluoromethyl)-1,3-dioxolan-2-one waste (contains 3,3,3-Trifluoro-1,2-propanediol)". Contact your EHS department for pickup and final disposal, which will likely still involve incineration.[1][5]
Decontamination of Labware and Spill Management
Contaminated Labware:
-
Disposable Labware: Any disposable items (e.g., pipette tips, weighing boats) that have come into contact with the chemical should be considered hazardous waste and placed in the designated solid waste container.[2]
-
Non-disposable Glassware: Decontaminate glassware by triple rinsing with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. The solvent rinsate must be collected as hazardous waste.[2]
Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand. Collect the contaminated absorbent material into a sealable hazardous waste container and dispose of it through your institution's EHS department.
Disposal Decision Workflow
Sources
Comprehensive Safety & Operational Guide for 4-(Trifluoromethyl)-1,3-dioxolan-2-one
As a Senior Application Scientist, I recognize that handling advanced fluorinated compounds requires more than just following a safety data sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior. 4-(Trifluoromethyl)-1,3-dioxolan-2-one (also known as trifluoromethyl ethylene carbonate or TFPC) is a critical reagent used extensively as a fluorinated building block and a high-performance Solid Electrolyte Interphase (SEI) forming additive in lithium-ion and solid-state battery materials[1].
This guide provides a self-validating, step-by-step operational framework for handling TFPC safely, ensuring both operator protection and experimental integrity.
Physicochemical Profile & Mechanistic Causality of Hazards
To design an effective safety protocol, we must first understand why TFPC behaves the way it does. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group exerts a powerful inductive effect (-I effect) on the 1,3-dioxolan-2-one ring. This pulls electron density away from the carbonate carbonyl carbon, making it highly electrophilic and exceptionally reactive toward nucleophiles—including ambient moisture, skin, and ocular tissue.
| Property / Hazard | Value / Code | Clinical & Safety Implication |
| CAS Number | 167951-80-6[1] | Unique identifier for precise inventory and SDS tracking. |
| Molecular Weight | 156.06 g/mol [2] | Essential for accurate stoichiometric calculations in electrolyte formulation. |
| Density | ~1.55 - 1.57 g/cm³[1][3] | Sinks in aqueous environments; heavier than water during spill cleanup. |
| Boiling Point | ~206.6 °C (Predicted)[3] | Low volatility at room temperature, but vapor hazard increases if heated. |
| Flash Point | 77 °C[1] | H227 (Combustible Liquid): Requires strict removal of thermal and static ignition sources[4]. |
| Irritation Hazards | H315, H319[1][4] | Rapid hydrolysis upon contact with biological moisture causes severe skin and eye irritation[4]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for cyclic carbonates. The polar aprotic nature of TFPC allows it to act as an aggressive solvent that can rapidly permeate standard latex or thin nitrile.
| PPE Category | Recommended Equipment | Mechanistic Causality & Justification |
| Hand Protection | Butyl Rubber Gloves (Primary) | Cyclic carbonates rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance against polar aprotic solvents, preventing dermal exposure and subsequent irritation (H315)[1][4]. |
| Eye/Face Protection | Chemical Safety Goggles | The highly electrophilic carbonate carbon reacts violently with ocular moisture. Goggles are mandatory to prevent serious eye irritation (H319)[1][4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | With a flash point of 77 °C (H227)[1], TFPC is a combustible liquid. An FR coat mitigates the risk of static discharge or accidental thermal ignition[4]. |
| Engineering Controls | Inert Glovebox or Fume Hood | Prevents inhalation of vapors and protects the highly moisture-sensitive reagent from ambient degradation. |
Operational Workflow & Handling Protocol
Below is the logical workflow for handling TFPC to ensure safety and chemical purity.
Workflow for the safe handling, transfer, and disposal of 4-(Trifluoromethyl)-1,3-dioxolan-2-one.
Step-by-Step Methodology: Moisture-Free Transfer for Battery Electrolyte Formulation
Because TFPC is utilized to form a robust SEI layer in batteries[1], any introduction of ambient moisture will hydrolyze the cyclic carbonate, generating HF and CO₂ gas, completely ruining the experimental integrity.
-
Step 1: Environmental Purging & Setup
-
Action: Transfer the sealed TFPC bottle into an argon-filled glovebox.
-
Self-Validation Check: Verify that the glovebox sensors read <1 ppm for both O₂ and H₂O before unsealing the reagent. If levels spike, abort the transfer and purge the antechamber again.
-
-
Step 2: PPE Verification
-
Action: Inspect butyl rubber gloves for micro-tears using the positive pressure inflation method. Ensure the FR lab coat and safety goggles are secured[4].
-
Self-Validation Check: A completely sealed glove will hold pressure without deflating, confirming the barrier is intact.
-
-
Step 3: Syringe Transfer Technique
-
Action: Use a glass, gas-tight Luer-lock syringe equipped with a stainless steel needle. Draw the required volume of TFPC slowly to avoid cavitation.
-
Self-Validation Check: The liquid should remain perfectly clear and colorless to light yellow[2]. Any bubbling or fuming inside the syringe indicates moisture contamination.
-
-
Step 4: Post-Transfer Decontamination
-
Action: Wipe down the exterior of the reagent bottle with a dry, lint-free wipe before sealing it with Parafilm. Wash hands thoroughly after handling (P264)[4].
-
Self-Validation Check: Inspect the wipes and gloves. A lack of chemical residue or glove degradation confirms a clean, successful transfer.
-
Spill Management & Disposal Plan
Improper disposal of fluorinated carbonates can lead to dangerous pressure build-ups in waste containers.
-
Spill Mitigation: In the event of a spill outside the glovebox, do not use water [4]. Water will catalyze the hydrolysis of the carbonate, releasing CO₂ gas and potentially splashing the irritant. Instead, use an inert, non-combustible absorbent such as dry sand or vermiculite. Sweep the absorbed material using non-sparking tools (due to the H227 combustible hazard)[1][4].
-
Waste Segregation (P501): Dispose of contents and containers to an approved waste disposal plant[4]. TFPC must be strictly segregated into "Halogenated Organic Waste."
-
Chemical Incompatibility: Never mix TFPC waste with strong aqueous bases (e.g., NaOH, KOH) or strong acids. Base-catalyzed ring-opening will rapidly generate massive volumes of CO₂ gas, which can cause sealed waste carboys to rupture explosively.
References
Sources
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
